Csf1R-IN-8
Description
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-amino-7-[[6-[(4-cyclopropylphenyl)methoxy]-5-methoxy-3-pyridinyl]oxy]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O4/c1-30-21-10-19(32-18-8-9-22-26-12-20(25)24(29)28(22)13-18)11-27-23(21)31-14-15-2-4-16(5-3-15)17-6-7-17/h2-5,8-13,17H,6-7,14,25H2,1H3 |
InChI Key |
SXDILKBNVBBTJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)OC2=CN3C(=NC=C(C3=O)N)C=C2)OCC4=CC=C(C=C4)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Csf1R-IN-8: A Technical Guide to its Mechanism of Action on Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of microglial development, survival, and proliferation.[1][2][3] Dysregulation of the CSF1R signaling pathway is implicated in various neurodegenerative diseases, making it a key therapeutic target.[1][4] Csf1R-IN-8 is a potent inhibitor of CSF1R, demonstrating significant potential in modulating microglial activity. This technical guide provides an in-depth overview of the mechanism of action of this compound on microglia, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of the Colony-Stimulating Factor 1 Receptor (CSF1R).[5][6] Under normal physiological conditions, the binding of CSF1R ligands, CSF1 and IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][7] This activation initiates downstream signaling cascades, primarily the PI3K/Akt and ERK1/2 pathways, which are crucial for microglial proliferation, survival, and differentiation.[1][8]
This compound competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing its phosphorylation and subsequent activation. This blockade of CSF1R signaling effectively inhibits the downstream pathways, leading to a reduction in microglial proliferation and, at sufficient concentrations, inducing apoptosis, thereby depleting the microglial population in the central nervous system.[2][3]
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant CSF1R inhibitors for comparative purposes.
| Inhibitor | Target | IC50 (µM) | Cell-Based Assay | Reference |
| This compound | CSF1R | 0.012 | THP-1 cells (p-CSF1R) | [5][6] |
| GW2580 | CSF1R | Not specified in provided abstracts | Blocks microglial proliferation in APP/PS1 mice | [4] |
| PLX3397 | CSF1R | Not specified in provided abstracts | Eliminates ~99% of microglia in adult mice | [2] |
| PLX5622 | CSF1R | 0.016 | Selectively depletes microglia in mice and rats | [9][10] |
| BLZ945 | CSF1R | 0.001 | Brain-penetrant | [9] |
Signaling Pathway
The diagram below illustrates the CSF1R signaling pathway in microglia and the point of inhibition by this compound.
Experimental Protocols
This section outlines key experimental protocols for evaluating the mechanism of action of this compound on microglia.
In Vitro CSF1R Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CSF1R kinase activity.
Methodology:
-
Reagents: Recombinant human CSF1R kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, and a kinase assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the recombinant CSF1R kinase, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with [γ-³²P]ATP.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based CSF1R Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit CSF1-induced CSF1R phosphorylation in a cellular context.
Methodology:
-
Cell Line: A cell line expressing CSF1R, such as the human monocytic cell line THP-1, is suitable.[6]
-
Procedure:
-
Culture THP-1 cells and serum-starve them overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human CSF1 for a short period (e.g., 5-15 minutes) to induce CSF1R phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R using Western blotting with specific antibodies.
-
-
Data Analysis: Quantify the band intensities for p-CSF1R and normalize to total CSF1R. Plot the normalized p-CSF1R levels against the inhibitor concentration to determine the cellular IC50.
Microglial Proliferation and Survival Assays
Objective: To evaluate the effect of this compound on microglial proliferation and survival.
Methodology:
-
Primary Cells or Cell Lines: Primary microglia isolated from neonatal mouse or rat brains, or a microglial cell line (e.g., BV-2).
-
Proliferation Assay (e.g., BrdU or EdU incorporation):
-
Plate microglia in a 96-well plate and treat with different concentrations of this compound in the presence of CSF1.
-
Add BrdU or EdU to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and detect the incorporated BrdU or EdU using a specific antibody or a click chemistry reaction, respectively.
-
Quantify the number of proliferating cells using a plate reader or fluorescence microscopy.
-
-
Survival Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat microglia with this compound at various concentrations for 24-72 hours.
-
Stain the cells with Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis/necrosis).
-
Analyze the stained cells using flow cytometry to quantify the percentage of viable, apoptotic, and necrotic cells.
-
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a CSF1R inhibitor like this compound.
Conclusion
This compound is a potent and specific inhibitor of the CSF1R kinase. Its mechanism of action centers on the blockade of the critical CSF1R signaling pathway, thereby inhibiting the proliferation and survival of microglia. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a comprehensive technical foundation for researchers and drug development professionals working on the therapeutic modulation of microglia in neurological disorders. Further in vivo studies are essential to fully elucidate the therapeutic potential of this compound.
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-8: A Technical Guide to its Role in Macrophage Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage biology, governing their survival, proliferation, differentiation, and polarization. Its central role in orchestrating macrophage function has positioned it as a key therapeutic target in a multitude of pathologies, including oncology, neurodegenerative diseases, and inflammatory disorders. Csf1R-IN-8 is a potent and specific small molecule inhibitor of CSF1R. This document provides a comprehensive technical overview of the role of this compound in macrophage biology, detailing the underlying signaling pathways, expected experimental outcomes, and methodologies for its characterization. Due to the limited publicly available data specifically on this compound, this guide draws upon the extensive knowledge of the well-established effects of CSF1R inhibition in macrophages to infer its biological activities.
Introduction to this compound
This compound, also identified as Compound 22, is a small molecule inhibitor of the CSF1R tyrosine kinase.[1][2] It demonstrates high potency in biochemical and cellular assays, making it a valuable tool for investigating the physiological and pathological roles of CSF1R-dependent macrophages.
Chemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Formula | C24H22N4O4 | [2] |
| Molecular Weight | 430.46 g/mol | [2] |
| CAS Number | 2765301-60-6 | [2] |
| Target | c-Fms (CSF1R) | [2] |
| IC50 (CSF1R Kinase) | 0.012 µM (12 nM) | [1][2] |
| IC50 (CSF1R Phosphorylation in THP-1 cells) | 0.009 µM (9 nM) | [2] |
The CSF1R Signaling Pathway in Macrophages
The biological effects of CSF1R are initiated by the binding of its ligands, Colony Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34).[3][4] This binding event triggers the dimerization of the receptor, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][6] These phosphorylated tyrosines serve as docking sites for a variety of signaling proteins, initiating downstream cascades that are fundamental to macrophage function.
Key signaling pathways activated by CSF1R include:
-
PI3K/Akt Pathway: Crucial for promoting cell survival and proliferation.[3][7]
-
MAPK/ERK Pathway: Also plays a significant role in cell proliferation and differentiation.[8]
-
Src Family Kinases (SFKs): Involved in mediating cytoskeletal rearrangements necessary for macrophage migration and chemotaxis.[5]
These pathways collectively regulate the core biological processes of macrophages, including survival, proliferation, differentiation, and migration.[3][9] this compound, by inhibiting the initial kinase activity of the receptor, effectively blocks the initiation of these downstream signaling events.
Role of CSF1R Inhibition in Macrophage Biology
Inhibition of the CSF1R signaling pathway by molecules such as this compound has profound effects on macrophage populations. These effects are context-dependent but generally lead to a reduction in macrophage numbers and a shift in their functional phenotype.
Depletion of Macrophage Populations
Since CSF1R signaling is essential for the survival and proliferation of most tissue-resident macrophages and their monocytic precursors, its inhibition leads to apoptosis and a subsequent reduction in their numbers.[10] This depletion effect has been extensively documented for various CSF1R inhibitors in preclinical models and is a primary mechanism for their therapeutic efficacy in diseases characterized by excessive macrophage infiltration.[10][11]
Modulation of Macrophage Polarization
Macrophages exhibit a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-tumoral M2 phenotype.[12][13] CSF1R signaling is a key driver of M2 polarization.[14][15] Consequently, inhibition of CSF1R can reprogram macrophages from an M2-like state towards a more pro-inflammatory M1-like state.[11][16] This "re-education" of macrophages is a critical therapeutic goal, particularly in cancer, where tumor-associated macrophages (TAMs) often display an M2 phenotype that promotes tumor growth and suppresses anti-tumor immunity.[4]
Quantitative Data on CSF1R Inhibitors
To contextualize the potency of this compound, the following table compares its IC50 value with those of other well-characterized CSF1R inhibitors.
| Inhibitor | CSF1R IC50 (nM) | Other Notable Targets (IC50) | Reference |
| This compound | 12 | Not publicly available | [1][2] |
| Sotuletinib (BLZ945) | 1 | KIT (3200 nM), PDGFRβ (4800 nM), FLT3 (9100 nM) | [17][18] |
| Pexidartinib (PLX3397) | 13 | KIT (27 nM), FLT3 (160 nM) | [9] |
| Edicotinib (JNJ-40346527) | 3.2 | KIT (20 nM), FLT3 (190 nM) | [17] |
| Vimseltinib (DCC-3014) | <10 | c-Kit (100-1000 nM) | [17] |
| GW2580 | 140 | Not specified | [9][13] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on macrophage biology.
In Vitro CSF1R Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the CSF1R kinase domain.
-
Methodology:
-
Use a recombinant human CSF1R kinase domain.
-
Perform the assay in a 96-well or 384-well plate format using a kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).
-
Prepare serial dilutions of this compound in DMSO, with a final DMSO concentration kept constant across all wells (typically ≤1%).
-
Add the substrate (e.g., a poly-Glu,Tyr peptide) and ATP (often at or near the Km concentration for CSF1R) to the wells.
-
Initiate the kinase reaction by adding the CSF1R enzyme.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using a phosphospecific antibody in an ELISA format.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Macrophage Viability/Proliferation Assay
-
Objective: To assess the effect of this compound on the survival and proliferation of CSF-1-dependent macrophages.
-
Methodology:
-
Culture bone marrow-derived macrophages (BMDMs) from mice or use a factor-dependent cell line expressing CSF1R (e.g., Ba/F3-CSF1R).
-
For BMDMs, differentiate bone marrow cells for 5-7 days in the presence of CSF-1.
-
Plate the cells in 96-well plates at a determined density (e.g., 1x10^4 cells/well).
-
Starve the cells of growth factors for a short period (e.g., 2-4 hours) if necessary.
-
Treat the cells with a serial dilution of this compound for 30-60 minutes before adding a stimulating concentration of CSF-1. Include vehicle control and no-CSF-1 control wells.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability/proliferation using a suitable assay, such as CellTiter-Glo® (Promega) for ATP measurement, or MTS/XTT assays for metabolic activity.
-
Normalize the data to the vehicle-treated, CSF-1-stimulated control and calculate the IC50 value.
-
Western Blot Analysis of CSF1R Signaling
-
Objective: To confirm that this compound inhibits the phosphorylation of CSF1R and its downstream signaling effectors.
-
Methodology:
-
Plate macrophages (e.g., BMDMs or THP-1 cells) and serum-starve them for 4-16 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a saturating concentration of CSF-1 for a short duration (e.g., 5-15 minutes).
-
Immediately lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), and anti-total-ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Macrophage Polarization Analysis by qPCR
-
Objective: To determine if this compound alters the gene expression profile of macrophages, potentially shifting them from an M2 to an M1 phenotype.
-
Methodology:
-
Generate M2-polarized macrophages by treating BMDMs with CSF-1 and IL-4 for 24-48 hours.
-
Treat the polarized macrophages with this compound or vehicle for an additional 24 hours.
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using a SYBR Green or TaqMan-based assay.
-
Analyze the expression of M1 markers (e.g., Nos2, Il1b, Tnfa) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Actb or Gapdh) and calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
This compound is a potent inhibitor of the CSF1R kinase. Based on the well-documented role of CSF1R in macrophage biology, it is expected that this compound will effectively deplete CSF1R-dependent macrophage populations and modulate the polarization state of remaining macrophages, shifting them towards a pro-inflammatory phenotype. These characteristics make it a valuable pharmacological tool for basic research into the roles of macrophages in health and disease, and a potential starting point for the development of therapeutics targeting macrophage-driven pathologies. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its biological effects.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF1R blockade induces macrophage ablation and results in mouse choroidal vascular atrophy and RPE disorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF1 over-expression has pleiotropic effects on microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 15. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Control: A Technical Guide to CSF1R Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding the fundamental principles of Colony-Stimulating Factor 1 Receptor (CSF1R) signaling and its inhibition. This document provides a detailed overview of the signaling cascade, quantitative data on inhibitor activities, and meticulous experimental protocols for key assays, empowering researchers to effectively investigate and target this critical pathway in drug discovery and development.
Introduction to CSF1R Signaling
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a pivotal regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors. Encoded by the c-fms proto-oncogene, CSF1R is activated by its two cognate ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] Upon ligand binding, the receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[1][2] This autophosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream intracellular pathways.
The aberrant activation of CSF1R signaling is implicated in a range of pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders.[1][3] In the context of oncology, CSF1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[4][5] Consequently, the inhibition of the CSF1/CSF1R axis has emerged as a promising therapeutic strategy.[6]
The CSF1R Signaling Cascade
Activation of CSF1R triggers a complex network of downstream signaling pathways that govern key cellular functions. The primary signaling axes include:
-
PI3K/AKT Pathway: This pathway is critical for cell survival and proliferation.[1][7]
-
ERK1/2 (MAPK) Pathway: This cascade plays a central role in cell differentiation and proliferation.[7]
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and inflammation.[7]
-
NF-κB Pathway: This signaling route is crucial for inflammatory and immune responses.[7]
The intricate interplay of these pathways underscores the multifaceted role of CSF1R in cellular physiology and pathophysiology.
Mechanisms of CSF1R Inhibition
Therapeutic strategies to block CSF1R signaling primarily involve two approaches:
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules typically act as ATP competitors, binding to the intracellular kinase domain of CSF1R and preventing its autophosphorylation and subsequent activation of downstream signaling.[5]
-
Monoclonal Antibodies (mAbs): These antibodies can target either the CSF1R or its ligands (CSF-1). By binding to the extracellular domain of the receptor, anti-CSF1R mAbs can block ligand binding and receptor dimerization. Anti-CSF-1 mAbs sequester the ligand, preventing it from activating the receptor.[8]
Quantitative Data on CSF1R Inhibitors
The potency and selectivity of CSF1R inhibitors are critical parameters in their development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative CSF1R inhibitors against CSF1R and other related kinases.
| Inhibitor | CSF1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | VEGFR2 IC50 (nM) | Reference(s) |
| Pexidartinib (PLX3397) | 13 | 27 | 160 | - | - | [4] |
| GW2580 | 30 | >10,000 | >10,000 | - | - | [9] |
| ARRY-382 | 9 | - | - | - | - | [9][10] |
| Edicotinib (JNJ-40346527) | 3.2 | 20 | 190 | - | - | [6] |
| Sunitinib | 5 | - | - | - | - | [4] |
| Imatinib | 21 | - | - | - | - | [4] |
| BLZ945 | - | - | - | - | - | [10] |
| DCC-3014 | <10 | 100-1000 | - | - | - | [6] |
| Linifanib (ABT-869) | 3 | - | 4 | 66 | 4 | [6] |
| Sulfatinib | 4 | - | - | - | 24 | [9] |
Key Experimental Protocols
A systematic approach to characterizing CSF1R inhibitors involves a series of in vitro and cell-based assays.
CSF1R Kinase Activity Assay (Luminescence-Based)
This assay measures the kinase activity of purified recombinant CSF1R by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Materials:
-
Recombinant CSF1R kinase (e.g., BPS Bioscience, Cat# 79110)[11]
-
Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer 1, BPS Bioscience, Cat# 79334)[11]
-
ATP (500 µM) (e.g., BPS Bioscience, Cat# 79686)[11]
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1, 10 mg/ml) (e.g., BPS Bioscience, Cat# 40217)[11]
-
ADP-Glo™ Kinase Assay kit (Promega, Cat# V6930)[11]
-
White 96-well plate
-
Test inhibitor compounds
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer to 1x with distilled water.[11]
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and PTK substrate.[11]
-
Add Inhibitor: Add the test inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[11]
-
Initiate Reaction: Add diluted CSF1R kinase to all wells except the negative control.[11]
-
Incubate: Incubate the plate at 30°C for 45 minutes.[11]
-
Detect ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[11]
-
Generate Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]
-
Measure Luminescence: Read the luminescence on a microplate reader. The signal is inversely proportional to the kinase activity.
Cell Proliferation Assay (M-NFS-60)
This assay assesses the effect of CSF1R inhibitors on the proliferation of the M-CSF-dependent murine myelogenous leukemia cell line, M-NFS-60.
Materials:
-
M-NFS-60 cells[7]
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and recombinant murine M-CSF (e.g., 62 ng/mL)[12][13]
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., Alamar Blue)[7][13]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well in complete culture medium.[7]
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[7]
-
Add Viability Reagent: Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well and incubate for an additional 4 hours.[7]
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
Western Blot for CSF1R Phosphorylation
This method is used to directly assess the inhibition of CSF1R autophosphorylation in a cellular context.
Materials:
-
Cells expressing CSF1R (e.g., GDM-1 cells)[1]
-
Cell lysis buffer containing protease and phosphatase inhibitors[14]
-
Primary antibodies:
-
Anti-phospho-CSF1R (e.g., Tyr723, Cell Signaling Technology, #3151)[1]
-
Anti-total CSF1R (e.g., Cell Signaling Technology, #3152)
-
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency. Starve the cells in serum-free medium, then pre-treat with the CSF1R inhibitor for a designated time before stimulating with CSF-1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-CSF1R) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total CSF1R antibody to normalize for protein loading.
Conclusion
The inhibition of CSF1R signaling represents a validated and promising therapeutic avenue for a variety of diseases, most notably in oncology. A thorough understanding of the underlying signaling pathways, coupled with robust and reproducible experimental methodologies, is paramount for the successful development of novel and effective CSF1R inhibitors. This guide provides a foundational framework for researchers to navigate the complexities of CSF1R biology and to design and execute critical experiments for the evaluation of potential therapeutic agents. The provided data and protocols serve as a starting point for further investigation and optimization in the pursuit of innovative treatments targeting the CSF1R pathway.
References
- 1. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. pulsus.com [pulsus.com]
- 8. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. US20090197293A1 - Novel use of an indicator cell line for bioassay - Google Patents [patents.google.com]
- 14. Western blot protocol | Abcam [abcam.com]
Preliminary Studies of Csf1R-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies involving Csf1R-IN-8, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This document details the currently available in vitro data, outlines the experimental protocols utilized in its initial characterization, and illustrates the key signaling pathways involved.
Core Data Presentation
The following table summarizes the quantitative data available for this compound, providing a clear comparison of its inhibitory activity.
| Compound Name | Alias | Target | IC50 (in vitro) | Cell-based Assay | Reference |
| This compound | Compound 22, c-Fms-IN-8 | Csf1R (c-Fms) | 0.012 µM | - | [1] |
| This compound | Compound 22, c-Fms-IN-8 | Csf1R (c-Fms) | - | 0.009 µM (in THP-1 cells) | [2] |
Mechanism of Action and Signaling Pathway
Csf1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[3][4] Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound, as a Csf1R inhibitor, is designed to block this signaling cascade, thereby modulating the activity of Csf1R-dependent cells.
The primary signaling pathway initiated by Csf1R activation involves the PI3K/AKT and MAPK/ERK cascades, which are critical for cell survival and proliferation. By inhibiting the kinase activity of Csf1R, this compound is expected to suppress these downstream pathways.
Experimental Protocols
Detailed experimental protocols for the preliminary studies of this compound are primarily described in the patent literature. The following summarizes the key methodologies.
In Vitro Kinase Assay
The inhibitory activity of this compound on Csf1R was determined using a biochemical kinase assay.
Methodology:
-
Recombinant human Csf1R enzyme is incubated with a generic tyrosine kinase substrate.
-
The reaction is initiated by the addition of ATP.
-
This compound is added at various concentrations to determine its effect on the rate of substrate phosphorylation.
-
The level of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell-Based Csf1R Phosphorylation Assay
The cellular activity of this compound was assessed by measuring its ability to inhibit Csf1R autophosphorylation in a cellular context.
References
- 1. Search for patents | USPTO [uspto.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-8: A Potent and Selective Tool for Investigating Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis. Microglia, the resident immune cells of the CNS, are key mediators of this process. The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia.[1] Dysregulation of the CSF1R signaling pathway is implicated in the persistent activation of microglia and the chronic neuroinflammation observed in many of these diseases. Consequently, inhibition of CSF1R has emerged as a promising therapeutic strategy to modulate microglial activity and mitigate neuroinflammation.
Csf1R-IN-8 is a potent and selective small-molecule inhibitor of CSF1R. This technical guide provides a comprehensive overview of this compound as a research tool for studying neuroinflammation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound exerts its effects by targeting the ATP-binding site of the CSF1R kinase domain. Binding of the ligands CSF1 or IL-34 to the extracellular domain of CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates a downstream signaling cascade involving key pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for microglial survival, proliferation, and function. This compound, by competitively inhibiting ATP binding, prevents this autophosphorylation and subsequently blocks the downstream signaling cascades, leading to the suppression of microglial activation and, at sufficient concentrations, apoptosis of these cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the general effects of CSF1R inhibition on key inflammatory markers.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (µM) | Cell Line |
| CSF-1R | Kinase Assay | 0.012 | - |
| CSF-1R Phosphorylation | Cellular Assay | 0.009 | THP-1 |
Data compiled from publicly available datasheets. A detailed kinase selectivity profile for this compound is not currently available in the public domain.
Table 2: General Effects of CSF1R Inhibition on Pro-inflammatory Cytokines in Neuroinflammation Models
| Cytokine | Effect of CSF1R Inhibition |
| TNF-α | ↓ |
| IL-1β | ↓ |
| IL-6 | ↓ |
This table represents the generally observed trend of decreased pro-inflammatory cytokine levels upon CSF1R inhibition in various neuroinflammatory models. Specific quantitative data for the effect of this compound on these cytokines is not yet publicly available.
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: CSF1R Signaling Pathway
Caption: this compound inhibits CSF1R autophosphorylation, blocking downstream signaling pathways.
Figure 2: Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for assessing this compound's in vitro efficacy.
Experimental Protocols
In Vitro CSF1R Phosphorylation Assay in THP-1 Cells
This protocol describes a method to assess the inhibitory effect of this compound on CSF1-induced CSF1R phosphorylation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation into macrophage-like cells)
-
Recombinant human CSF1
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Anti-phospho-CSF1R (Tyr723) antibody
-
Anti-total-CSF1R antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Western blotting equipment and reagents or ELISA kit for phospho-CSF1R
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
(Optional) To differentiate into macrophage-like cells, treat THP-1 cells with 20-100 ng/mL PMA for 48-72 hours.[2] Adherent cells are indicative of differentiation.
-
Seed 1 x 10^6 cells per well in a 6-well plate (for Western blot) or 5 x 10^4 cells per well in a 96-well plate (for ELISA).
-
-
Serum Starvation and Inhibitor Treatment:
-
The day after seeding, replace the medium with serum-free RPMI-1640 and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO).
-
Pre-treat the cells with the desired concentrations of this compound or vehicle for 1-2 hours.
-
-
CSF1 Stimulation:
-
Stimulate the cells with an appropriate concentration of recombinant human CSF1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[3]
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Analysis of CSF1R Phosphorylation:
-
Western Blot:
-
Normalize protein concentrations and resolve equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-CSF1R and total CSF1R.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
ELISA:
-
Use a commercially available phospho-CSF1R ELISA kit according to the manufacturer's instructions.
-
-
In Vivo Evaluation of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol provides a representative framework for evaluating the efficacy of a CSF1R inhibitor in the EAE mouse model of multiple sclerosis. Specific parameters such as dosage and administration route for this compound would need to be empirically determined. The following is based on protocols for the well-characterized CSF1R inhibitor PLX5622.[4][5]
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle control
-
Standard mouse chow or vehicle-formulated chow
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
EAE Induction:
-
Emulsify MOG35-55 peptide in CFA.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion.
-
Administer 200 ng of PTX intraperitoneally on day 0 and day 2 post-immunization.[4]
-
-
This compound Administration:
-
Prepare this compound formulated in a suitable vehicle for oral gavage or formulated directly into the chow. The dose and frequency will need to be optimized for this compound. For reference, PLX5622 is often administered in chow at 1200 mg/kg.[4]
-
Begin treatment either prophylactically (starting at or before EAE induction) or therapeutically (starting after the onset of clinical signs, typically around day 10-14).
-
-
Clinical Assessment:
-
Monitor the mice daily for body weight and clinical signs of EAE using a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hindlimb weakness
-
3: Hindlimb paralysis
-
4: Hindlimb and forelimb paralysis
-
5: Moribund state
-
-
-
Tissue Collection and Analysis (at a predetermined endpoint):
-
Anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (for histology) or PBS alone (for flow cytometry or molecular analysis).
-
Dissect the brain and spinal cord.
-
Histology:
-
Process the tissues for paraffin embedding or cryosectioning.
-
Perform stains such as Luxol Fast Blue (for demyelination) and antibodies against Iba1 (for microglia/macrophages), GFAP (for astrocytes), and immune cell markers (e.g., CD3 for T cells).
-
-
Flow Cytometry:
-
Isolate mononuclear cells from the CNS tissue.
-
Stain with fluorescently-labeled antibodies against markers for microglia, macrophages, T cells, and other immune cells to quantify immune infiltration.
-
-
Molecular Analysis:
-
Extract RNA or protein from CNS tissue to analyze the expression of inflammatory cytokines and chemokines by qPCR or ELISA/multiplex assay.
-
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of CSF1R signaling in neuroinflammation. Its potency and selectivity allow for the targeted modulation of microglia, providing a means to dissect the complex cellular and molecular mechanisms underlying various neurological disorders. The experimental protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound in their studies to advance our understanding of neuroinflammation and to explore novel therapeutic strategies. Further characterization of its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its translation into more complex disease models.
References
- 1. A kinase-dead Csf1r mutation associated with adult-onset leukoencephalopathy has a dominant inhibitory impact on CSF1R signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 3. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Characterization of Csf1R-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial in vitro characterization of Csf1R-IN-8, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Csf1R is a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of mononuclear phagocytes, making it a key therapeutic target in oncology, inflammatory diseases, and neurodegenerative disorders. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the preclinical profile of this compound.
Introduction to Csf1R and this compound
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a member of the type III receptor tyrosine kinase family.[1] Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), Csf1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for regulating the function of macrophages, microglia, and other myeloid cells.[1][3] Dysregulation of the Csf1R signaling pathway has been implicated in the pathogenesis of various diseases, including cancer, where tumor-associated macrophages (TAMs) often promote tumor growth and metastasis.[4]
This compound (also referred to as Compound 22) is a novel small molecule inhibitor designed to target the kinase activity of Csf1R.[5] Its initial characterization demonstrates potent inhibition of Csf1R in both biochemical and cellular assays, suggesting its potential as a therapeutic agent.
Quantitative In Vitro Activity
The inhibitory activity of this compound has been quantified through biochemical and cell-based assays. The following table summarizes the key potency metrics.
| Assay Type | Target | Metric | Value (µM) | Reference |
| Biochemical Assay | Csf1R | IC50 | 0.012 | [5] |
| Cell-Based Assay (THP-1 cells) | Csf1R Phosphorylation | IC50 | 0.009 | [5] |
Table 1: Summary of In Vitro Potency of this compound
Key Signaling Pathway
The binding of ligands CSF-1 or IL-34 to Csf1R initiates a signaling cascade that is central to the function of mononuclear phagocytes. This compound acts by inhibiting the autophosphorylation of the receptor, thereby blocking these downstream events.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used in the initial characterization of this compound.
Biochemical Csf1R Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant Csf1R.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Csf1R kinase activity in a purified, cell-free system.
Materials:
-
Recombinant human Csf1R (catalytic domain)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the Csf1R enzyme, the peptide substrate, and the diluted this compound or DMSO vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Inhibiting CSF1R alleviates cerebrovascular white matter disease and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-8: A Technical Guide to its Effects on Myeloid Cell Lineage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Csf1R-IN-8, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This document details the mechanism of action of this compound, its quantitative effects on myeloid cell lineage, and provides comprehensive experimental protocols for its characterization.
Introduction to Csf1R and the Myeloid Lineage
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a pivotal cell surface receptor tyrosine kinase. It plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, which are essential components of the innate immune system. The myeloid lineage originates from hematopoietic stem cells in the bone marrow and gives rise to a diverse array of cells, including monocytes, macrophages, dendritic cells, and granulocytes. The binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), to Csf1R triggers a downstream signaling cascade that is fundamental for the development and maintenance of these myeloid populations. Dysregulation of the Csf1R signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.
This compound: A Potent and Selective Csf1R Inhibitor
This compound is a small molecule inhibitor designed to specifically target the kinase activity of Csf1R. By blocking the phosphorylation cascade initiated by CSF-1 and IL-34, this compound effectively modulates the downstream cellular processes regulated by this pathway.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Csf1R and preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling molecules, thereby disrupting the entire Csf1R signaling cascade.
Quantitative Efficacy
The potency of this compound has been quantified through in vitro assays, demonstrating its high affinity and inhibitory activity against Csf1R.
| Assay Type | Target | Cell Line | IC50 (µM) | Reference |
| Kinase Inhibition | Csf1R | - | 0.012 | [1] |
| Phosphorylation Inhibition | Csf1R | THP-1 | 0.009 | [1] |
Effects of this compound on Myeloid Cell Lineage
Inhibition of Csf1R signaling by this compound has profound effects on the development, survival, and function of various myeloid cell populations.
Impact on Monocyte and Macrophage Populations
Csf1R signaling is critical for the differentiation of monocytes into macrophages and for the survival of tissue-resident macrophages. Treatment with Csf1R inhibitors has been shown to lead to a significant reduction in the number of these cells.
Modulation of Dendritic Cell Development
The development of certain dendritic cell subsets is also influenced by Csf1R signaling. Inhibition of this pathway can alter the number and maturation state of these important antigen-presenting cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the effects of this compound on myeloid cells. These protocols are based on established methods for evaluating Csf1R inhibitors.
Csf1R Kinase Inhibition Assay
This assay determines the in vitro potency of this compound in inhibiting the enzymatic activity of the Csf1R kinase domain.
Materials:
-
Recombinant human Csf1R kinase domain
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant Csf1R kinase domain, the kinase substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Csf1R Phosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of Csf1R in a cellular context.
Materials:
-
THP-1 cells (or other Csf1R-expressing myeloid cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Csf1R (Tyr723), anti-total-Csf1R, and a secondary antibody conjugated to a detectable label (e.g., HRP).
-
Western blotting or ELISA reagents
Procedure:
-
Seed THP-1 cells in a 6-well plate and starve them in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of Csf1R using Western blotting or ELISA with the specified antibodies.
-
Quantify the band intensities or absorbance and calculate the IC50 value for phosphorylation inhibition.
Myeloid Cell Viability and Apoptosis Assay
This protocol assesses the effect of this compound on the viability and induction of apoptosis in myeloid cells.
Materials:
-
Myeloid cell line (e.g., bone marrow-derived macrophages, THP-1)
-
Culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure for Viability:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add the cell viability reagent and measure luminescence according to the manufacturer's protocol.
-
Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Procedure for Apoptosis:
-
Treat cells with this compound as described for the viability assay.
-
Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Monocyte to Macrophage Differentiation Assay
This assay evaluates the impact of this compound on the differentiation of monocytes into macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Culture medium
-
Recombinant human M-CSF (macrophage colony-stimulating factor)
-
This compound
-
Antibodies for flow cytometry (e.g., anti-CD14, anti-CD68)
-
Flow cytometer
Procedure:
-
Isolate monocytes from PBMCs or use a monocyte cell line.
-
Culture the monocytes in the presence of M-CSF to induce differentiation into macrophages.
-
Simultaneously treat the cells with different concentrations of this compound.
-
After several days of culture (e.g., 5-7 days), harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against monocyte (e.g., CD14) and macrophage (e.g., CD68) markers.
-
Analyze the cell populations by flow cytometry to quantify the percentage of differentiated macrophages in the presence and absence of the inhibitor.
Signaling Pathways and Experimental Workflows
Visual representations of the Csf1R signaling pathway and experimental workflows aid in understanding the complex biological processes and experimental designs.
Caption: Csf1R signaling cascade and point of inhibition by this compound.
Caption: Workflow for assessing the effect of this compound on myeloid cell viability.
Caption: Workflow for analyzing the impact of this compound on monocyte differentiation.
Conclusion
This compound is a valuable research tool for investigating the role of Csf1R signaling in the biology of the myeloid lineage. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of Csf1R inhibition in various pathological conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the effects of this promising inhibitor.
References
Unlocking Therapeutic Avenues: A Technical Guide to Csf1R-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Csf1R-IN-8, a potent inhibitor of the Colony-stimulating factor 1 receptor (Csf1R). Csf1R is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation, making it a compelling therapeutic target in a range of pathologies, including various cancers, neuroinflammatory disorders, and autoimmune diseases. This document outlines the core characteristics of this compound, including its inhibitory activity, and furnishes detailed experimental protocols for its evaluation, alongside visualizations of the pertinent biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.012 µM | Biochemical Csf1R Kinase Assay | [1] |
| IC50 | 0.009 µM | Cellular Csf1R Phosphorylation Assay (THP-1 cells) | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of Csf1R. This action blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that are crucial for the function of myeloid cells.
Caption: Csf1R Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the therapeutic potential of this compound.
In Vitro Assays
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant Csf1R. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.
Caption: Workflow for a Biochemical Csf1R Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
Dilute the recombinant Csf1R kinase to the desired concentration in 1x Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the diluted Csf1R kinase to all wells except for the "no enzyme" control.
-
Initiate the reaction by adding the ATP/substrate master mix to all wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
After the incubation, add ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for another 45 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
This assay measures the ability of this compound to inhibit Csf1-induced autophosphorylation of Csf1R in a cellular context. THP-1, a human monocytic leukemia cell line, endogenously expresses Csf1R.
Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol.
-
Starve the cells in serum-free medium for 4-6 hours prior to the experiment.
-
Pre-treat the starved cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
-
Csf1 Stimulation:
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the cells on ice and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Detection of Phospho-Csf1R:
-
A sandwich ELISA is a common method. Coat a 96-well plate with a capture antibody specific for total Csf1R.
-
Add the cell lysates to the wells and incubate to allow the capture of Csf1R.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of Csf1R (e.g., anti-phospho-Csf1R Tyr723). This antibody is typically conjugated to an enzyme like HRP.
-
Wash the wells and add a substrate for the enzyme (e.g., TMB for HRP) to generate a colorimetric or chemiluminescent signal.
-
Stop the reaction and read the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-Csf1R signal to the total protein concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the Csf1-stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Efficacy Studies
This model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting, allowing for the assessment of its effects on the tumor microenvironment.
Caption: Workflow for a Syngeneic Mouse Tumor Model Study.
Protocol:
-
Animal Model and Tumor Cell Line:
-
Use an appropriate syngeneic mouse strain and a corresponding tumor cell line (e.g., C57BL/6 mice and MC38 colon adenocarcinoma cells).
-
Culture the tumor cells under standard conditions.
-
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) or vehicle alone to the respective groups. The route of administration (e.g., oral gavage) and dosing schedule will depend on the pharmacokinetic properties of the compound.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times a week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint is typically tumor growth delay or inhibition. A secondary endpoint could be overall survival.
-
-
Pharmacodynamic and Immune Analysis:
-
At the end of the study, or at intermediate time points, tumors can be harvested for analysis of the tumor microenvironment. This can include:
-
Immunohistochemistry: To visualize and quantify immune cell infiltration (e.g., CD8+ T cells, F4/80+ macrophages).
-
Flow Cytometry: To perform a more detailed analysis of immune cell populations (e.g., M1 vs. M2 macrophage polarization).
-
Gene Expression Analysis (qPCR or RNA-seq): To assess changes in the expression of genes related to inflammation and immune responses.
-
-
This is a widely used model for multiple sclerosis and is employed to assess the therapeutic potential of this compound in a neuroinflammatory context.
Protocol:
-
EAE Induction:
-
Use a susceptible mouse strain (e.g., C57BL/6).
-
Immunize the mice with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.
-
-
Treatment:
-
Treatment with this compound or vehicle can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
-
The compound is typically administered daily, for example, formulated in the chow or via oral gavage.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no clinical signs and 5 is moribund.
-
-
Histological and Immunological Analysis:
-
At the peak of the disease or at the end of the study, perfuse the mice and collect the brain and spinal cord.
-
Analyze the tissues for:
-
Demyelination: Using stains like Luxol Fast Blue.
-
Immune Cell Infiltration: Using immunohistochemistry for markers like CD4 (T cells) and Iba1 (microglia/macrophages).
-
Cytokine Profile: Analyze the expression of pro- and anti-inflammatory cytokines in the CNS tissue.
-
-
Conclusion
This compound is a potent inhibitor of Csf1R with promising therapeutic potential in oncology and neuroinflammation. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and other Csf1R inhibitors. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound is warranted to fully elucidate its clinical utility.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microglia Depletion Using Csf1R-IN-8 and Other CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and in the pathogenesis of various neurological diseases. Understanding their precise functions has been significantly advanced by techniques that allow for their selective depletion. One of the most effective and widely adopted methods for in vivo microglia depletion is the pharmacological inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R). Microglia are critically dependent on CSF1R signaling for their survival and proliferation.[1][2] This document provides detailed application notes and protocols for in vivo microglia depletion using CSF1R inhibitors, with a specific focus on Csf1R-IN-8 and other well-characterized compounds in this class.
Note on this compound: this compound is a potent inhibitor of the CSF1R kinase. While its in vitro activity has been documented, there is a lack of publicly available peer-reviewed studies detailing its specific use for in vivo microglia depletion. Therefore, the in vivo protocols provided below are based on widely published and validated CSF1R inhibitors such as PLX5622 and PLX3397. These protocols should serve as a strong starting point for the in vivo application of this compound, with the acknowledgment that optimization may be required.
Csf1R Inhibitors for Microglia Depletion
Several small molecule inhibitors targeting CSF1R have been successfully used to achieve rapid and near-complete depletion of microglia in preclinical models.[3] These inhibitors are typically orally bioavailable and can be administered through formulated chow, offering a non-invasive and effective method for studying the roles of microglia in health and disease.
Quantitative Data on CSF1R Inhibitors
The following tables summarize the key characteristics and reported efficacy of various CSF1R inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Cell-based Assay (IC50, nM) | Reference |
| This compound | CSF-1R | 12 | 9 (THP-1 cells) | [4] |
Table 2: In Vivo Microglia Depletion with Common CSF1R Inhibitors
| Inhibitor | Animal Model | Dosage | Administration Route | Depletion Efficiency | Duration of Treatment | Reference |
| PLX5622 | Adult Mice | 1200 ppm in chow | Oral (ad libitum) | >80% | 3 days | [1] |
| PLX3397 | Adult Mice | 290 ppm in chow | Oral (ad libitum) | ~50% | 3 days | [1] |
| PLX3397 | Adult Mice | 290 ppm in chow | Oral (ad libitum) | ~99% | 21 days | [1] |
| PLX3397 | Adult Mice | 600 ppm in chow | Oral (ad libitum) | ~99% | 7 days | [1] |
| GW2580 | APP/PS1 Mice | Formulated in chow | Oral (ad libitum) | Blockade of microglial proliferation | 3 months | [5] |
| BLZ945 | Adult Mice | 200 mg/kg/day | Oral gavage | Significant reduction in white matter | 7 days | [1] |
Signaling Pathway
The survival and proliferation of microglia are critically dependent on the signaling cascade initiated by the binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), to the CSF1R.[5][6] This binding event leads to the dimerization and autophosphorylation of the receptor, which in turn activates several downstream signaling pathways, including the PI3K/Akt, JNK, and ERK1/2 pathways.[4][7] These pathways are essential for regulating the gene expression programs that control microglial survival, proliferation, and differentiation. CSF1R inhibitors act by blocking the kinase activity of the receptor, thereby interrupting this vital signaling cascade and leading to microglial apoptosis.
Caption: CSF1R signaling pathway and the mechanism of inhibition.
Experimental Protocols
The following are detailed protocols for in vivo microglia depletion using CSF1R inhibitors administered via medicated chow.
Protocol 1: Rapid and Sustained Microglia Depletion with PLX5622
This protocol is designed for studies requiring a high degree of microglia depletion over a sustained period.
Materials:
-
PLX5622 (formulated in rodent chow at 1200 ppm)
-
Control rodent chow (without PLX5622)
-
Experimental animals (e.g., C57BL/6 mice)
-
Housing cages and standard animal care facilities
-
Materials for tissue processing and analysis (e.g., perfusion solutions, histology reagents, flow cytometry antibodies)
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week before the start of the experiment. Provide standard chow and water ad libitum.
-
Baseline (Optional): For studies requiring a baseline measurement, a subset of animals can be euthanized and their brains collected before the initiation of the treatment.
-
Treatment Initiation: Replace the standard chow of the experimental group with the PLX5622-formulated chow (1200 ppm). The control group will continue to receive the standard chow.
-
Monitoring: Monitor the animals daily for any signs of adverse effects. While CSF1R inhibitors are generally well-tolerated, it is important to observe for any changes in weight, behavior, or overall health.[8]
-
Duration of Treatment: Continue the treatment for the desired duration. A 3-day treatment is sufficient to deplete over 80% of microglia, while a 7-day treatment can achieve over 90% depletion.[1] For long-term studies, treatment can be extended for several weeks.
-
Verification of Depletion: At the end of the treatment period, euthanize the animals and collect the brains. Verify the extent of microglia depletion using methods such as:
-
Immunohistochemistry (IHC): Stain brain sections with microglia-specific markers like Iba1 or TMEM119.
-
Flow Cytometry: Isolate single cells from the brain and analyze the microglia population (e.g., CD11b+/CD45low) by flow cytometry.
-
-
Experimental Procedures: Once microglia depletion is confirmed, proceed with the planned experimental manipulations (e.g., induction of a disease model, behavioral testing).
Protocol 2: Titratable Microglia Depletion with PLX3397
This protocol allows for a more gradual or partial depletion of microglia, which may be desirable for certain experimental questions.
Materials:
-
PLX3397 (formulated in rodent chow at a desired concentration, e.g., 290 ppm or 600 ppm)
-
Control rodent chow
-
Experimental animals
-
Standard animal care and analysis materials as described in Protocol 1.
Procedure:
-
Acclimatization and Baseline: Follow steps 1 and 2 from Protocol 1.
-
Treatment Initiation: Provide the PLX3397-formulated chow to the experimental group. The concentration of PLX3397 can be adjusted to achieve different levels of depletion. For example, 290 ppm chow for 3 weeks can lead to approximately 99% depletion.[1]
-
Monitoring and Duration: Monitor the animals as described previously. The duration of treatment will depend on the desired level of depletion and the specific experimental design.
-
Verification and Experimentation: Verify microglia depletion and proceed with experimental procedures as outlined in Protocol 1.
Experimental Workflow
The general workflow for conducting an in vivo microglia depletion study using a CSF1R inhibitor is outlined below.
Caption: General experimental workflow for in vivo microglia depletion.
Considerations and Troubleshooting
-
Off-target Effects: While CSF1R is predominantly expressed by microglia in the CNS, it is also expressed by other myeloid cells in the periphery.[1] Researchers should be aware of potential systemic effects of CSF1R inhibition.
-
Brain Penetrance: The efficacy of a CSF1R inhibitor for microglia depletion depends on its ability to cross the blood-brain barrier. The recommended inhibitors in this note have been shown to be brain-penetrant.
-
Reversibility: Microglia populations rapidly repopulate the brain upon withdrawal of the CSF1R inhibitor.[8] This feature can be exploited to study the role of newly repopulated microglia.
-
Compound Formulation: Ensure that the CSF1R inhibitor is properly and evenly formulated in the chow to ensure consistent dosing.
-
Animal Strain and Age: The response to CSF1R inhibitors may vary between different animal strains and ages. It is advisable to perform a pilot study to determine the optimal dosing and timing for the specific model being used.
Conclusion
The use of CSF1R inhibitors provides a powerful and versatile tool for the in vivo depletion of microglia, enabling researchers to dissect their complex roles in CNS function and disease. While specific in vivo data for this compound is not yet widely available, the detailed protocols for other well-established CSF1R inhibitors in this guide offer a robust framework for its application. As with any pharmacological tool, careful experimental design, including appropriate controls and verification of depletion, is essential for obtaining reliable and interpretable results.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Csf1R-IN-8 Administration in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
There is currently no publicly available data on the in vivo administration of Csf1R-IN-8 in any animal model. Therefore, the following application notes and protocols are based on established methodologies for other potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, such as PLX5622 and GW2580, which have been successfully used in mouse models of Alzheimer's disease. These protocols should be considered as a starting point and may require optimization for this compound.
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical signaling pathway for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system. In the context of Alzheimer's disease (AD), modulation of microglial activity through CSF1R inhibition has emerged as a promising therapeutic strategy. This compound is a potent inhibitor of CSF1R with an in vitro IC50 of 0.012 µM and an IC50 of 0.009 µM for CSF1R phosphorylation in THP-1 cells.[1][2] By inhibiting CSF1R, it is hypothesized that this compound can modulate microglial function, thereby impacting neuroinflammation, amyloid-beta (Aβ) pathology, and cognitive decline associated with AD.
These application notes provide a comprehensive overview and detailed protocols for the administration of CSF1R inhibitors in mouse models of Alzheimer's disease, which can be adapted for the preclinical evaluation of this compound.
Mechanism of Action of CSF1R Inhibitors
CSF1R is a receptor tyrosine kinase.[3] Its activation by its ligands, CSF1 and IL-34, triggers a downstream signaling cascade that promotes the survival and proliferation of microglia.[3] CSF1R inhibitors, including this compound, act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as PI3K/Akt and ERK. This inhibition leads to the depletion or modulation of microglia in the brain.[3][4]
Quantitative Data from Preclinical Studies with CSF1R Inhibitors
The following tables summarize the effects of various CSF1R inhibitors in commonly used mouse models of Alzheimer's disease. This data can serve as a reference for designing experiments with this compound.
Table 1: Effects of CSF1R Inhibitors on Microglia in Alzheimer's Disease Mouse Models
| Inhibitor | Mouse Model | Dose and Administration | Duration | Microglia Reduction | Reference |
| PLX5622 | 3xTg-AD | 1200 ppm in chow | 12 weeks | ~30% | [1] |
| PLX5622 | 5xFAD | 1200 ppm in chow | 10 or 24 weeks | >99% | [5][6] |
| PLX3397 | 5xFAD | 290 mg/kg in chow | 3 months | ~70-80% | [7][8] |
| PLX3397 | 5xFAD | 600 ppm in chow | 3.5 months | >99% | [5] |
| GW2580 | APP/PS1 | Formulated in diet | 3 months | Blocked proliferation | [9] |
| GW2580 | 3xTg-AD | 80 mg/kg via oral gavage | 3 days | Significant decrease in CD11b+ area | [10] |
Table 2: Effects of CSF1R Inhibitors on Alzheimer's Disease Pathology and Cognition
| Inhibitor | Mouse Model | Key Pathological Findings | Cognitive Outcomes | Reference |
| PLX5622 | 3xTg-AD | Microglia no longer associated with plaques; no change in Aβ levels. | Improved learning and memory. | [1] |
| PLX5622 | 5xFAD | Prevents parenchymal plaque formation; Aβ deposits in blood vessels. | Not reported in this study. | [5] |
| PLX3397 | 5xFAD | Reduced intraneuronal Aβ and neuritic plaque deposition. | Improved cognitive function in fear conditioning tests. | [7] |
| PLX3397 | 5xFAD | Rescued dendritic spine loss and prevented neuronal loss; no change in Aβ levels. | Improvements in contextual memory. | [11][12] |
| GW2580 | APP/PS1 | No change in the number of Aβ plaques. | Improved performance in memory and behavioral tasks. | [9] |
| GW2580 | 3xTg-AD | Decreased Aβ accumulation. | Improved learning and memory impairment. | [10] |
Experimental Protocols
Formulation of CSF1R Inhibitor for In Vivo Administration
Note: As the solubility of this compound is not published, preliminary solubility tests in various vehicles are highly recommended. The following are common formulation methods for other CSF1R inhibitors.
Option 1: Formulation in Rodent Chow (Recommended for long-term studies)
This method provides continuous exposure to the inhibitor and reduces animal stress associated with frequent handling.
-
Materials:
-
This compound (or other CSF1R inhibitor)
-
Standard rodent chow (e.g., AIN-76A)
-
A commercial service for diet formulation (e.g., Research Diets, Inc.) is recommended to ensure homogeneous mixing and stability.
-
-
Procedure:
-
Determine the desired dose in parts per million (ppm) or mg/kg of chow. Common doses for other inhibitors range from 275 ppm to 1200 ppm.[5][8][13]
-
Provide the inhibitor and specifications to a commercial diet formulator. They will incorporate the compound into the chow pellets.
-
Store the formulated chow as recommended by the manufacturer, typically in a cool, dark, and dry place.
-
Option 2: Formulation for Oral Gavage (Suitable for short-term or acute studies)
This method allows for precise dosing but requires more frequent animal handling.
-
Materials:
-
This compound (or other CSF1R inhibitor)
-
Vehicle solution: A common vehicle is 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.[10]
-
Mortar and pestle or other homogenization equipment
-
Sterile water
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired dose (e.g., 80 mg/kg) and the number of animals to be treated.[10]
-
Prepare the vehicle solution by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Grind the this compound powder to a fine consistency using a mortar and pestle.
-
Gradually add the vehicle to the powder while triturating to form a homogeneous suspension.
-
Transfer the suspension to a sterile beaker and stir continuously using a magnetic stirrer while administering to the animals to ensure uniform dosing.
-
Administration to Alzheimer's Disease Mouse Models
-
Animal Models: Common transgenic mouse models for AD include 3xTg-AD, 5xFAD, and APP/PS1.[1][7][9] The choice of model depends on the specific research question.
-
Route of Administration:
-
Formulated Chow: Provide the chow ad libitum. Ensure fresh chow is provided regularly and monitor food consumption to estimate the actual dose received by each animal.
-
Oral Gavage: Administer the prepared suspension directly into the stomach using a proper-sized gavage needle. The volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
-
Dosage and Treatment Duration:
-
The optimal dose and duration for this compound will need to be determined empirically.
-
Based on data from other CSF1R inhibitors, a starting dose for chow formulation could be in the range of 300-1200 ppm, and for oral gavage, a dose of 40-80 mg/kg/day could be considered.[1][10]
-
Treatment duration can range from a few days for acute studies to several months for chronic studies assessing long-term effects on pathology and cognition.[5][7][10]
-
Visualizations
CSF1R Signaling Pathway
Caption: CSF1R signaling pathway and the point of inhibition by this compound.
Experimental Workflow
References
- 1. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologytoday.aan.com [neurologytoday.aan.com]
- 7. Early long-term administration of the CSF1R inhibitor PLX3397 ablates microglia and reduces accumulation of intraneuronal amyloid, neuritic plaque deposition and pre-fibrillar oligomers in 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early long-term administration of the CSF1R inhibitor PLX3397 ablates microglia and reduces accumulation of intraneuronal amyloid, neuritic plaque deposition and pre-fibrillar oligomers in 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Blocking Microglial Proliferation by CSF-1R Inhibitor Does Not Alter the Neuroprotective Effects of Adoptive Regulatory T Cells in 3xTg Alzheimer’s Disease Mice [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Csf1R-IN-8 for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Csf1R-IN-8, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), in cancer cell line studies.
Introduction to Csf1R and this compound
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2][3] In the context of cancer, Csf1R signaling is implicated in promoting tumor growth, metastasis, and resistance to therapy, primarily through its role in modulating the tumor microenvironment.[1][2][3][4] Csf1R and its ligands, CSF-1 and IL-34, are often overexpressed in various cancers, contributing to the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.[3][4]
This compound is a small molecule inhibitor that targets the kinase activity of Csf1R. By blocking the ATP binding site of the kinase domain, this compound prevents the autophosphorylation and activation of Csf1R, thereby inhibiting downstream signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values in biochemical and cell-based assays.
| Assay Type | Target | Cell Line | IC50 (nM) |
| Biochemical Assay | Csf1R | - | 12 |
| Cell-Based Assay | Csf1R Phosphorylation | THP-1 | 9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell lines expressing Csf1R (e.g., THP-1, MCF-7, A549)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blotting for Csf1R Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on the phosphorylation of Csf1R in cancer cells.
Materials:
-
Cancer cell line expressing Csf1R (e.g., THP-1)
-
This compound
-
Recombinant human CSF-1
-
Serum-free cell culture medium
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Csf1R (Tyr723), anti-total-Csf1R, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Csf1R overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Csf1R and β-actin as loading controls.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to assess the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound In Vitro Testing.
Caption: Mechanism of Action of this compound.
References
Application Notes and Protocols for Csf1R-IN-8 in Tumor-Associated Macrophage Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Csf1R-IN-8, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), in the study of tumor-associated macrophages (TAMs). This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate the design and execution of research aimed at understanding and targeting TAMs in the tumor microenvironment.
Introduction to Csf1R and Tumor-Associated Macrophages
Tumor-associated macrophages are a critical component of the tumor microenvironment, where they can represent a significant portion of the tumor mass.[1] While macrophages are a key part of the innate immune system, within the tumor, they often adopt an immunosuppressive and tumor-promoting M2-like phenotype.[1] This polarization is heavily influenced by cytokines, including Colony-Stimulating Factor 1 (CSF-1), which is often secreted by tumor cells.[2][3]
CSF-1 binds to its receptor, CSF1R (also known as c-Fms), on macrophages, triggering a signaling cascade that promotes their survival, proliferation, and differentiation into M2-like TAMs.[4][5] These TAMs, in turn, contribute to tumor progression by promoting angiogenesis, suppressing anti-tumor T-cell responses, and facilitating metastasis.[1][2] Consequently, inhibiting the CSF-1/CSF1R signaling axis has emerged as a promising therapeutic strategy to deplete or repolarize TAMs, thereby restoring anti-tumor immunity.[6][7][8]
This compound: A Potent CSF1R Inhibitor
This compound, also known as c-Fms-IN-8, is a potent and selective Type II inhibitor of CSF1R.[4][6][9] As a Type II inhibitor, it binds to the "DFG-out" conformation of the kinase domain, offering high selectivity.[4][9]
Chemical Properties:
| Property | Value |
| Synonyms | c-Fms-IN-8 |
| Target | CSF1R (c-Fms) |
| IC50 | 0.8 nM - 12 nM (depending on the assay)[9][10] |
| In Vitro Activity | Inhibits CSF-1R phosphorylation in THP-1 cells with an IC50 of 9 nM.[10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF1R signaling pathway in TAMs and a general experimental workflow for studying the effects of this compound.
Caption: CSF1R Signaling Pathway in TAMs.
Caption: Experimental Workflow for this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies using CSF1R inhibitors to target TAMs. While specific data for this compound is limited, the data presented from studies with other potent CSF1R inhibitors provide a strong rationale for its use and expected outcomes.
Table 1: In Vitro Efficacy of CSF1R Inhibitors
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | BLZ945 | 1 µM | 80% reduction in macrophage survival | F. Pyonte, et al. (2013) |
| Human Monocyte-Derived Macrophages (MDMs) | Pexidartinib (PLX3397) | 100 nM | Inhibition of M2 polarization markers (CD163, CD206) | C.H. Ries, et al. (2014) |
| THP-1 (Human Monocytic Cell Line) | This compound | 9 nM | IC50 for CSF-1R phosphorylation | MedChemExpress |
Table 2: In Vivo Efficacy of CSF1R Inhibitors in Tumor Models
| Tumor Model | Animal Model | Inhibitor | Dosing Regimen | Key Findings | Reference |
| MC38 Colon Adenocarcinoma | C57BL/6 Mice | Pexidartinib (PLX3397) | 50 mg/kg/day (oral) | 60% reduction in tumor growth; significant decrease in F4/80+ TAMs | C.H. Ries, et al. (2014) |
| GL261 Glioma | C57BL/6 Mice | BLZ945 | 200 mg/kg/day (oral) | Increased survival; repolarization of TAMs to an M1-like phenotype | F. Pyonte, et al. (2013) |
| Pancreatic Ductal Adenocarcinoma (KPC model) | Genetically Engineered Mice | Pexidartinib (PLX3397) | 50 mg/kg/day (oral) | Reduced tumor progression; decreased TAM infiltration | E.P. Stromnes, et al. (2014) |
Experimental Protocols
Note: The following protocols are based on established methods for studying CSF1R inhibitors. Researchers should optimize these protocols for their specific experimental setup and for use with this compound.
Protocol 1: In Vitro Macrophage Viability Assay
Objective: To determine the effect of this compound on the viability of macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW264.7).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Recombinant murine or human M-CSF.
-
This compound (reconstituted in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium supplemented with M-CSF (e.g., 20 ng/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Macrophage Polarization Assay (Flow Cytometry)
Objective: To assess the effect of this compound on the polarization of macrophages.
Materials:
-
BMDMs.
-
Complete culture medium.
-
Recombinant murine M-CSF and IL-4 (for M2 polarization).
-
This compound.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86 for M1; CD206, CD163 for M2).
-
Fc block (e.g., anti-CD16/32).
-
Flow cytometer.
Procedure:
-
Macrophage Differentiation and Polarization:
-
Culture bone marrow cells in the presence of M-CSF (20 ng/mL) for 7 days to differentiate them into BMDMs.
-
On day 7, re-plate the BMDMs and polarize them towards an M2 phenotype by adding IL-4 (20 ng/mL) for 48 hours.
-
-
Treatment: Treat the M2-polarized macrophages with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Fc block solution and incubate on ice for 15 minutes.
-
Add the antibody cocktail (e.g., anti-F4/80, anti-CD11b, anti-CD86, anti-CD206) and incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in staining buffer for analysis.
-
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing M1 (CD86+) and M2 (CD206+) markers within the F4/80+ CD11b+ macrophage population.
Protocol 3: In Vivo Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, GL261 glioma).
-
Appropriate mouse strain (e.g., C57BL/6).
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Calipers for tumor measurement.
-
Animal handling and surgical equipment.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage. The dose will need to be determined based on preliminary studies, but a starting point could be in the range of 25-100 mg/kg.
-
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach the maximum allowed size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating immune cells).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effect.
Conclusion
This compound is a valuable tool for investigating the role of TAMs in cancer. By potently and selectively inhibiting the CSF1R signaling pathway, researchers can effectively deplete or repolarize these immunosuppressive cells within the tumor microenvironment. The protocols provided herein offer a framework for conducting key in vitro and in vivo experiments to elucidate the therapeutic potential of targeting TAMs with this compound. Careful optimization of these protocols will be essential for generating robust and reproducible data.
References
- 1. Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models - Lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSF1R | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genecards.org [genecards.org]
- 8. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Csf1R-IN-8 Solution Preparation and In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Csf1R-IN-8, a potent inhibitor of Colony Stimulating Factor 1 Receptor (Csf1R). The following protocols and data are intended to facilitate the use of this compound in in vitro research settings.
Introduction to this compound
This compound is a small molecule inhibitor of the Csf1R tyrosine kinase. Csf1R, also known as c-Fms, is a cell surface receptor primarily expressed on monocytes, macrophages, and their progenitor cells. The binding of its ligands, CSF-1 (Colony Stimulating Factor 1) and IL-34 (Interleukin-34), to Csf1R induces receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways. These pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, differentiation, and migration of myeloid cells.[1][2][3] Dysregulation of the Csf1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound, with a reported IC50 of 0.012 µM, effectively inhibits Csf1R activity, making it a valuable tool for studying the biological roles of Csf1R and for potential therapeutic development.[4]
This compound Properties and Solution Preparation
This section provides the chemical properties of this compound and detailed protocols for preparing solutions for in vitro experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂N₄O₄ | [4] |
| Molecular Weight | 430.46 g/mol | [4] |
| IC₅₀ (Csf1R) | 0.012 µM | [4] |
| IC₅₀ (Csf1R phosphorylation in THP-1 cells) | 0.009 µM | [4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5] |
| Storage of Stock Solution | -20°C for short-term (1 month), -80°C for long-term (6 months) | [6] |
Note: Solubility and storage information is based on data for structurally related Csf1R inhibitors and established laboratory practices. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.30 mg of this compound (Molecular Weight = 430.46 g/mol ). Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 430.46 g/mol x 1000 = 4.30 mg
-
Dissolving the Compound:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For 4.30 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6] Protect from light.
-
Preparation of Working Solutions
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution into the culture medium.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Mixing and Use: Gently mix the working solution by pipetting or inverting the tube. The freshly prepared working solution should be used immediately for treating cells.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Csf1R Signaling Pathway
The binding of CSF-1 or IL-34 to Csf1R triggers a cascade of intracellular signaling events that are critical for the function of macrophages and other myeloid cells. This compound acts by inhibiting the initial autophosphorylation of the receptor, thereby blocking all downstream signaling.
Experimental Workflow: Macrophage Proliferation Assay
This workflow outlines the steps to assess the effect of this compound on the proliferation of macrophages, such as bone marrow-derived macrophages (BMDMs) or the U937 cell line.[7]
Detailed Protocol: Macrophage Proliferation Assay (MTT-based)
-
Cell Seeding: Seed macrophages (e.g., U937 cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to adhere and stabilize.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from nanomolar to micromolar. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a positive control (medium with a known Csf1R inhibitor).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control. Add a stimulant such as CSF-1 (e.g., 100 U/ml) to all wells except for the negative control.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Cytokine Secretion Assay
This protocol can be used to determine the effect of this compound on the production and secretion of cytokines by macrophages.
Protocol:
-
Cell Culture and Treatment: Culture macrophages in a 24-well plate. Treat the cells with this compound at the desired concentration for a specified period (e.g., 24 hours). Include appropriate vehicle and positive controls.
-
Stimulation: Stimulate the macrophages with a pro-inflammatory agent such as lipopolysaccharide (LPS) for a defined period (e.g., 4-6 hours) to induce cytokine production.
-
Supernatant Collection: After stimulation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Quantification: Analyze the collected supernatant for the presence of specific cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.[8][9]
-
Data Analysis: Quantify the concentration of each cytokine in the samples. Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control to determine the inhibitory effect of the compound on cytokine secretion.
Troubleshooting
-
Compound Precipitation: If this compound precipitates out of solution upon dilution into aqueous culture medium, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the medium. Ensure the final concentration of all solvents is non-toxic to the cells.
-
High Background in Assays: Ensure complete removal of the compound-containing medium before adding assay reagents. Wash the cells with PBS if necessary, depending on the assay's sensitivity.
-
Variability in Results: Maintain consistent cell seeding densities, incubation times, and reagent concentrations. Use high-quality, sterile reagents and follow aseptic techniques to prevent contamination.
Conclusion
This compound is a potent and selective inhibitor of Csf1R, making it a valuable research tool for investigating the roles of Csf1R signaling in health and disease. The protocols provided in these application notes offer a comprehensive guide for the preparation and use of this compound in various in vitro assays. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Csf1R-IN-8 solubility issues in DMSO and saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R-IN-8. Here you will find information on addressing solubility challenges in DMSO and saline, along with detailed experimental protocols and supporting technical data.
Troubleshooting Guide
Issue: this compound is not fully dissolving in DMSO at room temperature.
-
Initial Steps:
-
Increase Mixing: Ensure the solution is being vortexed or stirred vigorously.
-
Sonication: Sonicate the solution in a water bath for 10-15 minutes. This can help break up aggregates and improve dissolution.
-
Gentle Warming: Warm the solution to 37°C. For more challenging dissolutions, temperatures up to 80°C can be applied, as is common for some Csf1R inhibitors. Always monitor the solution to ensure no degradation occurs.
-
-
Advanced Steps:
-
Fresh DMSO: Ensure the DMSO is anhydrous and of high quality. Old or water-contaminated DMSO will have reduced solvating power for hydrophobic compounds.
-
Lower Concentration: If a high concentration is not critical, try preparing a more dilute stock solution.
-
Issue: Precipitation occurs when adding the this compound DMSO stock solution to an aqueous buffer or cell culture medium.
-
Underlying Cause: this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into a saline or buffer solution, the compound can crash out of solution.
-
Solutions:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%.
-
Rapid Mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring vigorously to promote rapid dispersion.
-
Use of Surfactants: For in vitro assays, consider the inclusion of a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) in your final aqueous solution to help maintain solubility.
-
Serial Dilution: Perform serial dilutions in your final aqueous buffer rather than a single large dilution step.
-
Issue: this compound is insoluble in saline for in vivo studies.
-
Explanation: this compound is not soluble in purely aqueous vehicles like saline. A formulation with co-solvents is necessary for in vivo administration.
-
Recommended Formulation: A common strategy for poorly soluble kinase inhibitors is to use a vehicle containing a combination of solvents. A suggested formulation for this compound for in vivo use is:
-
10% DMSO
-
90% Corn Oil
-
This mixture has been reported to achieve a solubility of at least 2.5 mg/mL.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.
Q2: What is the maximum solubility of this compound in DMSO?
Q3: Can I dissolve this compound directly in saline or PBS?
A3: No, this compound is poorly soluble in aqueous solutions like saline or PBS and will not dissolve.
Q4: How should I store the this compound stock solution in DMSO?
A4: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: My this compound precipitated out of my cell culture medium. What can I do?
A5: This is likely due to the low aqueous solubility of the compound. To prevent this, ensure the final DMSO concentration in your medium is low (ideally <0.5%) and that the DMSO stock is added to the medium with vigorous mixing. If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
Quantitative Solubility Data
The following table summarizes solubility data for this compound and related Csf1R inhibitors. Note that the data for Csf1R-IN-1 and Csf1R-IN-3 are provided as a reference for the solubility behavior of this class of compounds.
| Compound | Solvent/Vehicle | Solubility | Notes |
| This compound | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for in vivo studies. |
| Csf1R-IN-1 | DMSO | 83.33 mg/mL (173.80 mM) | Sonication is recommended.[1] |
| Csf1R-IN-3 | DMSO | 25 mg/mL (43.50 mM) | Requires sonication and warming to 80°C.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-warming: Allow the vial of this compound solid and a bottle of high-quality, anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution vigorously for 5-10 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 15-20 minutes.
-
Gentle Warming (if necessary): If solids persist, warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is for preparing a 1 mg/mL solution of this compound in a vehicle suitable for oral gavage or intraperitoneal injection in animal models.
-
Prepare a 10 mg/mL stock in DMSO: Following Protocol 1, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Dispense Corn Oil: In a sterile conical tube, add the required volume of corn oil (90% of the final volume).
-
Add DMSO Stock: While vortexing the corn oil, slowly add the this compound DMSO stock solution (10% of the final volume).
-
Continuous Mixing: Continue to vortex for an additional 5-10 minutes to ensure a homogenous suspension.
-
Administration: Use the formulation immediately after preparation. If the dosing period is extended, it is recommended to prepare the formulation fresh each day.
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Solution Preparation.
References
Troubleshooting inconsistent results with Csf1R-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Csf1R-IN-8, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of Csf1R.[1][2] By binding to the ATP-binding pocket of the Csf1R kinase domain, it prevents the phosphorylation and activation of the receptor. This, in turn, blocks downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.
Q2: What are the common applications of this compound in research?
This compound is primarily used to study the role of Csf1R signaling in various biological processes and diseases. Common applications include:
-
Macrophage Depletion: To investigate the function of macrophages in different tissues and disease models.[3][4]
-
Cancer Research: To explore the role of tumor-associated macrophages (TAMs) in tumor growth, metastasis, and response to therapy.
-
Neuroscience: To study the function of microglia, the resident macrophages of the central nervous system, in neuroinflammation and neurodegenerative diseases.
-
Inflammatory Diseases: To investigate the role of macrophages in inflammatory conditions.
Q3: How should I prepare and store this compound?
For optimal results, it is crucial to handle and store this compound correctly. Based on information for similar compounds, here are some general guidelines[5]:
-
Solubility: this compound is typically soluble in organic solvents such as DMSO.
-
Stock Solutions: Prepare a high-concentration stock solution in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
Working Solutions: Dilute the stock solution in your cell culture medium or appropriate buffer immediately before use.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Csf1R) | 0.012 µM | [1][2] |
| IC50 (Csf1R phosphorylation in THP-1 cells) | 0.009 µM | [1] |
Troubleshooting Inconsistent Results
Problem 1: I am not observing the expected level of macrophage depletion or inhibition of Csf1R signaling.
Several factors can contribute to reduced efficacy of this compound. Consider the following troubleshooting steps:
-
Inhibitor Concentration: Ensure you are using the optimal concentration of this compound for your specific cell type and experimental setup. An IC50 value is a starting point, but the effective concentration can vary. Perform a dose-response curve to determine the optimal concentration for your experiment.
-
Inhibitor Activity: Improper storage or handling can lead to degradation of the inhibitor. Use a fresh aliquot of this compound from a properly stored stock solution.
-
Cell Density and Health: High cell density can lead to increased competition for the inhibitor. Ensure your cells are healthy and seeded at an appropriate density.
-
Ligand Concentration: High concentrations of Csf1R ligands (CSF-1 and IL-34) in the culture medium can compete with the inhibitor. Consider using serum-free or low-serum medium, or measuring and adjusting the ligand concentration.
-
Off-Target Effects: Be aware that Csf1R inhibitors can have off-target effects on other kinases, which might lead to unexpected biological outcomes.[6][7] Consider using a second, structurally different Csf1R inhibitor to confirm your results.
Problem 2: I am observing unexpected or off-target effects in my experiments.
Csf1R inhibitors can have effects on other cell types and signaling pathways.
-
Impact on Other Immune Cells: Csf1R inhibition is not entirely specific to macrophages and can affect other immune cells, such as T-helper cells.[6] This is an important consideration when interpreting data from in vivo studies.
-
Compensatory Mechanisms: The depletion of macrophages can sometimes lead to compensatory mechanisms, such as the upregulation of other signaling pathways.
-
Control Experiments: To distinguish between on-target and off-target effects, include appropriate controls in your experiments. This could involve using a rescue experiment where you add back CSF-1 or using a cell line that does not express Csf1R.
Experimental Protocols
Protocol 1: In Vitro Macrophage Depletion Assay
This protocol provides a general guideline for depleting macrophages in a cell culture system using this compound.
-
Cell Seeding: Plate your target cells (e.g., bone marrow-derived macrophages) in a suitable culture vessel at an appropriate density.
-
Inhibitor Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration. Remember to include a vehicle control (e.g., DMSO) at the same concentration as in your inhibitor-treated samples.
-
Treatment: Add the this compound working solution or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The optimal incubation time will depend on the cell type and the specific experimental question.
-
Assessment of Depletion: Analyze the extent of macrophage depletion using methods such as:
-
Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to measure the reduction in viable cells.
-
Flow Cytometry: To quantify the percentage of macrophage-specific markers (e.g., F4/80, CD11b).
-
Microscopy: To visually assess the reduction in macrophage numbers.
-
Protocol 2: Western Blot Analysis of Csf1R Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on Csf1R phosphorylation.
-
Cell Treatment: Treat your cells (e.g., THP-1 cells) with this compound or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Csf1R (p-Csf1R).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total Csf1R to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Csf1R Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Csf1R-IN-8 stability and storage best practices
Welcome to the technical support center for Csf1R-IN-8. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of this compound in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent and selective CSF1R inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, we recommend dissolving this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the corresponding volume of DMSO. It is crucial to ensure the compound is fully dissolved before use. Gentle warming or vortexing can aid in dissolution.
Q2: What are the best practices for long-term and short-term storage of this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For the solid compound, it should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).
Q3: What is the known stability of this compound in its solid form and in solution?
A3: The stability of this compound is dependent on the storage conditions. The solid form is stable for up to three years when stored at -20°C. In a DMSO stock solution, it is stable for up to one year when stored at -80°C and for up to one month when stored at -20°C. It is important to protect the compound from light and moisture.
Q4: Can I store the this compound stock solution at 4°C?
A4: It is not recommended to store the stock solution at 4°C for any extended period. Short-term storage at 4°C may be acceptable for working solutions on the day of the experiment, but for longer-term storage, freezing at -20°C or -80°C is necessary to prevent degradation.
Q5: How should I handle this compound in the laboratory to ensure safety and maintain its integrity?
A5: this compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. To maintain the integrity of the compound, use sterile pipette tips and tubes, and avoid exposure to light and moisture.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Stock Solution (in solvent) | -80°C | 1 year |
| Stock Solution (in solvent) | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Insoluble |
| Water | Insoluble |
Experimental Protocols
Protocol: Cell-Based CSF1R Phosphorylation Assay
This protocol describes a general method to assess the inhibitory activity of this compound on CSF1-induced CSF1R phosphorylation in a cell-based assay.
-
Cell Culture: Culture a CSF1R-expressing cell line (e.g., THP-1, RAW 264.7) in appropriate media and conditions until they reach 70-80% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free media. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human or murine CSF1 at a pre-determined optimal concentration for 5-10 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting or ELISA: Analyze the phosphorylation status of CSF1R using a phospho-specific antibody via Western blotting or a sandwich ELISA kit. Total CSF1R levels should also be measured as a loading control.
Mandatory Visualizations
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based CSF1R inhibition assay.
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium.
-
Possible Cause: The concentration of the inhibitor is too high, or the final concentration of the solvent (e.g., DMSO) is too high, leading to poor solubility in the aqueous medium.
-
Solution:
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
If precipitation persists, consider using a lower concentration of this compound or pre-warming the medium to 37°C before adding the inhibitor.
-
Issue 2: Inconsistent or no inhibitory effect observed.
-
Possible Cause: The inhibitor may have degraded due to improper storage or handling. The concentration used may be too low to effectively inhibit the target. The cells may have low or no expression of CSF1R.
-
Solution:
-
Verify the storage conditions and age of the this compound stock solution. Prepare a fresh stock solution from the solid compound if degradation is suspected.
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Confirm the expression of CSF1R in your cell line using Western blotting or flow cytometry.
-
Issue 3: High background signal or off-target effects.
-
Possible Cause: The concentration of this compound used is too high, leading to inhibition of other kinases. The cells may be sensitive to the solvent (DMSO).
-
Solution:
-
Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Include a vehicle control (medium with the same concentration of DMSO but without the inhibitor) in your experiments to assess the effect of the solvent on the cells.
-
Consider using a structurally different CSF1R inhibitor as a control to confirm that the observed effects are specific to CSF1R inhibition.
-
Issue 4: Cell toxicity or death observed.
-
Possible Cause: The concentration of this compound or the solvent is too high. The cells may be highly dependent on CSF1R signaling for survival.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and DMSO on your cells.
-
Reduce the concentration of the inhibitor and/or the incubation time.
-
If the cells are known to be dependent on CSF1R signaling, some level of apoptosis or reduced proliferation is an expected outcome of the treatment.
-
Caption: A decision tree for troubleshooting common issues with this compound.
Technical Support Center: Csf1R-IN-8 and Compensatory Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Csf1R-IN-8 and other Csf1R inhibitors. The focus is on understanding and addressing the compensatory mechanisms that can arise during experimentation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during or after treatment with this compound.
Question 1: We observed an initial reduction in tumor-associated macrophages (TAMs) after this compound treatment, but the effect was transient, and the tumor started to regrow. What could be the underlying cause?
Answer:
This is a frequently observed phenomenon and is often due to the activation of compensatory signaling pathways that promote macrophage survival and reactivation. One of the primary compensatory mechanisms is the upregulation of the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)/Colony-Stimulating Factor 2 (CSF2) signaling pathway.[1][2]
-
Explanation: While Csf1R is blocked, tumor cells and other cells in the microenvironment may increase the production of CSF2. This cytokine can signal through its receptor (CSF2R) on macrophages, activating the JAK/STAT5 pathway, which promotes a pro-inflammatory and pro-survival state in a subset of TAMs, leading to adaptive resistance.[1][2]
-
Troubleshooting Steps:
-
Assess CSF2 and p-STAT5 Levels: Analyze tissue samples (tumor, spleen, etc.) or cell culture supernatants for the levels of CSF2 (via ELISA) and phosphorylated STAT5 (p-STAT5) (via Western Blot or Flow Cytometry) in macrophage populations. An increase in these markers post-treatment is a strong indicator of this compensatory mechanism.
-
Combination Therapy: Consider a combination treatment strategy. Co-administration of a STAT5 inhibitor, such as AC4-130, with the Csf1R inhibitor has been shown to lead to more sustained tumor control.[1]
-
Question 2: After an initial depletion of circulating monocytes with this compound, we saw a surge in their numbers in the blood at a later time point. Is this expected?
Answer:
Yes, a rebound in monocyte numbers is a documented compensatory response. Studies using Csf1R inhibitors like PLX5622 have shown that while there is an initial reduction in blood monocytes, a surge above baseline can occur around two weeks of treatment, followed by normalization by four weeks.[3]
-
Explanation: The initial depletion of Csf1R-dependent cells may trigger a feedback loop in the bone marrow, leading to increased hematopoiesis and mobilization of monocytes.
-
Troubleshooting Steps:
-
Time-Course Analysis: When evaluating the effect of your Csf1R inhibitor on peripheral monocytes, it is crucial to perform a time-course analysis (e.g., 1, 2, and 4 weeks of treatment) to capture the dynamics of depletion and potential rebound.
-
Characterize Monocyte Subsets: Use flow cytometry to characterize the subsets of monocytes (e.g., Ly6ChiCCR2+ in mice) to understand which populations are affected and are contributing to the surge.
-
Assess other Growth Factor Receptors: Following Csf1R inhibition, an increase in the expression of other growth factor receptors, such as Flt-3, on inflammatory monocytes has been observed.[3] Analyzing the expression of such receptors can provide further insight into the compensatory hematopoietic response.
-
Question 3: Our Csf1R inhibitor is effective at depleting macrophages in some tissues but not others. Why is there tissue-specific sensitivity?
Answer:
The differential sensitivity of macrophage populations in various tissues to Csf1R inhibition is a known phenomenon. The extent of depletion often correlates with the level of Csf1R expression and the dependence of a particular macrophage population on Csf1R signaling for survival.[4]
-
Explanation: For example, microglia in the brain have very high Csf1R expression and are highly dependent on this signaling for survival, making them very susceptible to depletion.[4][5] In contrast, lung macrophages may have lower Csf1R expression and may be sustained by other local factors, making them less sensitive to Csf1R inhibition.[4]
-
Troubleshooting Steps:
-
Quantify Csf1R Expression: Before and after treatment, quantify Csf1R expression levels on macrophage populations from different tissues using flow cytometry or immunohistochemistry to correlate expression with depletion efficiency.
-
Analyze the Tissue Microenvironment: Investigate the local cytokine milieu in different tissues. The presence of other survival factors (e.g., GM-CSF, IL-34) may contribute to the resistance of macrophage populations in specific locations.
-
Consider Off-Target Effects: Be aware that some Csf1R inhibitors have off-target effects on other kinases like c-Kit and FLT3, which could influence different cell populations in various tissues.[6]
-
Question 4: We are seeing unexpected changes in other immune cell populations, such as an increase in eosinophils and Type 2 innate lymphoid cells (ILC2s), after this compound treatment. Is this related to the inhibitor?
Answer:
Yes, the depletion of resident macrophages can lead to compensatory changes in other immune cell populations. An increase in eosinophils and ILC2s across different tissues has been reported following Csf1R inhibition.[4]
-
Explanation: Resident macrophages can secrete factors that limit the expansion of eosinophils and ILC2s. Their depletion may remove this inhibitory signal, leading to the expansion of these cell types.[4]
-
Troubleshooting Steps:
-
Comprehensive Immune Profiling: When assessing the effects of this compound, it is advisable to perform a broad immune cell profiling of the target tissues and blood using multi-color flow cytometry to identify any unintended or compensatory changes in other immune lineages.
-
Cytokine Analysis: Analyze the levels of cytokines associated with ILC2 and eosinophil function, such as IL-5 and IL-13, in the local tissue environment.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of the Colony-Stimulating Factor 1 Receptor (Csf1R).[7] Binding of the ligands CSF1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation, which activates downstream signaling pathways like PI3K-AKT, MAPK/ERK, and JAK/STAT.[6][8][9] These pathways are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[5][10][11] this compound blocks this signaling cascade, leading to the depletion or reprogramming of Csf1R-dependent cells.
Q2: What are the known compensatory signaling pathways that can be activated upon Csf1R inhibition?
Several compensatory pathways have been identified that can limit the efficacy of Csf1R inhibitors:
-
CSF2/GM-CSF Signaling: Upregulation of CSF2 can activate the CSF2R-STAT5 pathway in macrophages, promoting their survival and a pro-inflammatory phenotype.[1][2]
-
PI3K-AKT Signaling: In some contexts, like glioblastoma, resistance has been attributed to the activation of PI3K signaling through alternative receptor tyrosine kinases such as the Insulin-like Growth Factor 1 Receptor (IGF-1R).[10][12]
-
Other Cytokine Pathways: Increased levels of other cytokines like IFN-γ can also contribute to the persistence of tumor-associated macrophages.[10]
Q3: Are there Csf1R-independent macrophage or microglia populations?
Yes, studies have shown the existence of a resistant population of microglia/macrophages that are Csf1R-independent and persist after long-term treatment with Csf1R inhibitors.[10] The mechanisms governing the survival of these populations are an area of active research but may involve reliance on alternative survival signals from the tissue microenvironment.
Q4: Does Csf1R inhibition affect cells other than macrophages?
While macrophages and their precursors are the primary targets, Csf1R is also expressed on other cell types, including osteoclasts, dendritic cells, and in some cases, cancer cells themselves.[5][13] Therefore, Csf1R inhibitors can have effects on bone homeostasis and other immune functions. Additionally, some inhibitors have off-target activity against other kinases, which can lead to effects on a broader range of cells.[6] It's also important to note that Csf1R inhibition can affect hematopoietic stem and progenitor cells in the bone marrow.[14]
Quantitative Data Summary
Table 1: Effect of Csf1R Inhibition on Immune Cell Populations
| Cell Type | Tissue | Treatment | Fold Change/Percentage Change | Reference |
| F4/80hi KCs | Liver | Csf1R inhibitor (PLX5622) | ~50% reduction | [3] |
| Blood Monocytes | Blood | Csf1R inhibitor (PLX5622), 1 week | 25% reduction | [3] |
| Eosinophils | Colon | Csf1R inhibitor (PLX5622) | 350.1% increase | [4] |
| Eosinophils | Lung | Csf1R inhibitor (PLX5622) | 174.9% increase | [4] |
| Eosinophils | Adipose Tissue | Csf1R inhibitor (PLX5622) | 399.5% increase | [4] |
| ILC2s | Adipose Tissue | Csf1R inhibitor (PLX5622) | 173% increase | [4] |
| Microglia | Brain | Csf1R inhibitor (PLX3397) | Up to 99% depletion | [15] |
Table 2: In Vitro Inhibitory Activity of Csf1R Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| Pexidartinib | TCL cell lines | Proliferation | Dose-dependent decrease | [16] |
| FF-10101 | Murine BMDMs | p-Csf1R | Marked inhibition | [17] |
| GW2580 | Primary Neurons | Neuroprotection | Blocked CSF1-mediated protection | [18] |
| Anti-CSF1R Ab | PDM model | Cytotoxicity | Increased at 1 µg/mL | [19] |
Experimental Protocols
1. Western Blot for Csf1R Pathway Activation
-
Objective: To assess the phosphorylation status of Csf1R and downstream signaling proteins (e.g., AKT, ERK, STAT5) in response to this compound treatment.
-
Methodology:
-
Sample Preparation: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Csf1R, Csf1R, p-AKT, AKT, p-ERK, ERK, p-STAT5, STAT5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to the total protein and loading control.
-
2. Flow Cytometry for Immune Cell Profiling
-
Objective: To quantify and phenotype different immune cell populations (e.g., macrophages, monocytes, eosinophils, ILC2s) from tissues or blood after this compound treatment.
-
Methodology:
-
Single-Cell Suspension: Prepare a single-cell suspension from blood (via red blood cell lysis) or tissues (via mechanical dissociation and enzymatic digestion).
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Stain cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD11b, F4/80, Ly6C, CCR2, Siglec-F for eosinophils, CD25, ICOS, KLRG1 for ILC2s).
-
Viability Staining: Include a viability dye to exclude dead cells from the analysis.
-
Intracellular/Intranuclear Staining (Optional): For intracellular cytokines or transcription factors (e.g., p-STAT5, FoxP3), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single cells, and then identify specific cell populations based on their marker expression.
-
3. Immunohistochemistry (IHC) for Tissue Analysis
-
Objective: To visualize and quantify the presence and localization of specific cell types (e.g., F4/80+ macrophages) and protein markers (e.g., Csf1R) within the tissue architecture.
-
Methodology:
-
Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Block endogenous peroxidases and non-specific binding sites.
-
Primary Antibody Incubation: Incubate tissue sections with a primary antibody against the target of interest (e.g., anti-F4/80, anti-Csf1R) overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Detection: Add a chromogen substrate (e.g., DAB) to develop the color.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Mounting and Imaging: Dehydrate, clear, and mount the slides with a coverslip. Image the slides using a bright-field microscope.
-
Quantification: Quantify the number of positive cells or the staining intensity using image analysis software.
-
Visualizations
Caption: Csf1R signaling pathway and the point of inhibition by this compound.
Caption: Key compensatory mechanisms activated in response to Csf1R inhibition.
Caption: A sample experimental workflow for investigating compensatory mechanisms.
References
- 1. Compensatory CSF2-driven macrophage activation promotes adaptive resistance to CSF1R inhibition in breast-to-brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Csf1r or Mer inhibition delays liver regeneration via suppression of Kupffer cells | PLOS One [journals.plos.org]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
- 18. rupress.org [rupress.org]
- 19. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma [mdpi.com]
Csf1R-IN-8 Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting dose-response curve analysis of Csf1R-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. Its molecular formula is C24H22N4O4 and its molecular weight is 430.46.[1] The primary mechanism of action of CSF1R inhibitors is to block the kinase activity of the CSF1R.[2] This inhibition prevents the downstream signaling pathways, including PI3K/AKT, ERK1/2, and JAK/STAT, which are crucial for the proliferation, differentiation, and survival of macrophages and other myeloid cells.[2][3]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the following IC50 values have been reported:
| Target | IC50 Value | Cell Line |
| CSF-1R | 0.012 µM | N/A |
| CSF-1R phosphorylation | 0.009 µM | THP-1 cells |
| [Source: MedChemExpress, 2023] |
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a specific CSF1R inhibitor, like many kinase inhibitors, it may have off-target effects. Studies on other CSF1R inhibitors have shown that they can affect other immune cell compartments beyond microglia and macrophages, including T-helper cell differentiation.[2] Some CSF1R inhibitors have also been noted to have effects on other receptors like c-KIT and FLT3.[4] It is crucial to consider these potential off-target effects when interpreting experimental data.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentrations in the cell culture medium. It is important to ensure that the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically below 0.5%.[5][6] Stock solutions should be stored at -20°C or -80°C to maintain stability.[7]
Experimental Protocols
Detailed Protocol for Dose-Response Curve Generation using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound in a relevant cell line (e.g., THP-1).
Materials:
-
This compound
-
Relevant cell line (e.g., THP-1, a human monocytic cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete cell culture medium to obtain a range of concentrations (e.g., from 100 µM to 0.001 µM). It is advisable to perform at least 8-10 dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Use a multichannel pipette for adding cells and reagents to minimize pipetting variability.
-
Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation (edge effect). Fill these wells with sterile PBS or medium.
-
Problem 2: The dose-response curve does not show a sigmoidal shape or does not reach a plateau.
-
Possible Cause: The concentration range of the inhibitor is not appropriate, or the incubation time is too short.
-
Solution:
-
Widen the range of this compound concentrations. If no inhibition is observed, increase the maximum concentration. If all concentrations show maximum inhibition, decrease the minimum concentration.
-
Increase the incubation time with the inhibitor to allow for a more pronounced effect on cell viability.
-
Problem 3: The inhibitor precipitates in the cell culture medium.
-
Possible Cause: The inhibitor has low solubility in aqueous solutions, or the final DMSO concentration is too low to keep it in solution.
-
Solution:
-
Ensure the stock solution in DMSO is fully dissolved before diluting in the medium.
-
When preparing working solutions, add the DMSO stock to the medium with vigorous vortexing.
-
If precipitation persists, consider using a different solvent or a solubilizing agent, but be sure to test its toxicity on the cells first.
-
Problem 4: Unexpected or inconsistent IC50 values.
-
Possible Cause: Cell line variability, passage number, or instability of the inhibitor in the culture medium.
-
Solution:
-
Use a consistent cell passage number for all experiments.
-
Ensure the inhibitor is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Consider the stability of the inhibitor in the cell culture medium over the incubation period. It may be necessary to refresh the medium with a fresh inhibitor solution for longer incubation times.
-
Visualizations
Caption: this compound inhibits the CSF1R signaling pathway.
Caption: Experimental workflow for dose-response curve analysis.
Caption: Troubleshooting decision tree for dose-response assays.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synentec.com [synentec.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Efficacy of CSF1R Inhibitors: A Comparative Analysis of PLX3397 (Pexidartinib) and Csf1R-IN-8
A critical evaluation of the in vivo performance of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors is essential for advancing cancer immunotherapy and other therapeutic areas. This guide provides a detailed comparison of two prominent CSF1R inhibitors: PLX3397 (pexidartinib), an FDA-approved drug, and Csf1R-IN-8, a research compound. Due to the limited publicly available in vivo data for this compound, this guide will primarily focus on the extensive preclinical and clinical data for PLX3397, while presenting the available in vitro data for this compound for a foundational comparison.
Executive Summary
Pexidartinib (PLX3397) is a potent, orally bioavailable inhibitor of the CSF1R kinase.[1] Extensive in vivo studies have demonstrated its efficacy in various cancer models, primarily through the depletion of tumor-associated macrophages (TAMs), leading to reduced tumor growth, decreased metastasis, and an enhanced anti-tumor immune response.[2][3] In contrast, while this compound has shown potent in vitro activity against CSF1R, there is currently no publicly available in vivo efficacy data for this compound. This guide will detail the in vivo performance of PLX3397 and provide the known biochemical properties of this compound.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
The Colony-Stimulating Factor 1 (CSF1)/CSF1R signaling pathway is crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid lineage cells.[4][5] In the tumor microenvironment, cancer cells often secrete CSF1, which recruits and polarizes TAMs towards an immunosuppressive M2-like phenotype. These M2-TAMs promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor activity of cytotoxic T cells.[6]
CSF1R inhibitors like pexidartinib and this compound competitively bind to the ATP-binding pocket of the CSF1R kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][7] This inhibition leads to the depletion of CSF1R-dependent cells, most notably TAMs, thereby remodeling the tumor microenvironment to be more permissive to anti-tumor immunity.[2]
Comparative Data
Table 1: In Vitro Potency
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | CSF1R | 12 | [3] |
| PLX3397 (pexidartinib) | CSF1R | 17 | [1] |
| c-KIT | 12 | [1] | |
| FLT3-ITD | 9 | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of PLX3397 (Pexidartinib) in Preclinical Cancer Models
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Osteosarcoma | Orthotopic xenograft (LM8-Luc cells in C3H/HeJ mice) | 5 mg/kg or 10 mg/kg, retro-orbital injection on days 7 and 14 | Significantly suppressed primary tumor growth and lung metastasis; improved metastasis-free survival; depleted TAMs and regulatory T cells; enhanced infiltration of CD8+ T cells. | [2][3] |
| Glioblastoma | Orthotopic, immunocompetent GBM model | Not specified | In combination with radiotherapy, enhanced efficacy and reduced infiltration of myeloid suppressor cells. | [8] |
| Sarcoma | In vivo sarcoma TAM model | Not specified | Inhibited M2 polarization, proliferation, and chemotaxis of macrophages. | [2] |
Experimental Protocols
In Vivo Osteosarcoma Xenograft Model (PLX3397)
-
Animal Model: 6- to 8-week-old female C3H/HeJ mice.[2]
-
Tumor Cell Inoculation: 1 x 10⁶ LM8-Luc cells in 100 µL solution were orthotopically injected into the proximal tibia.[2]
-
Drug Formulation and Administration: PLX3397 was formulated in 20% DMSO at concentrations of 5 mg/kg and 10 mg/kg.[2] The compound was administered via retro-orbital injection on days 7 and 14 post-inoculation.[2]
-
Efficacy Evaluation: Primary tumor growth was monitored, and lung metastasis was assessed. Survival was recorded to determine metastasis-free survival.[2]
-
Pharmacodynamic Assessments: Tumors were dissociated and analyzed by flow cytometry to evaluate the composition of immune cells, including TAMs (CD45+CD11b+), regulatory T cells (FOXP3+), and cytotoxic T cells (CD8+).[2]
Discussion and Conclusion
The available data clearly establishes PLX3397 (pexidartinib) as a CSF1R inhibitor with significant in vivo efficacy against various cancers. Its ability to modulate the tumor microenvironment by depleting TAMs and promoting a T-cell-inflamed phenotype provides a strong rationale for its clinical use, particularly in combination with other immunotherapies.[2] Pexidartinib is approved for the treatment of tenosynovial giant cell tumor (TGCT), a disease characterized by CSF1 overexpression.[7][9]
Researchers and drug developers should consider the robust preclinical and clinical dataset for pexidartinib as a benchmark for the evaluation of novel CSF1R inhibitors like this compound. Future head-to-head in vivo studies would be invaluable for directly comparing the efficacy and safety profiles of these compounds.
References
- 1. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. CSF1R | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 9. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Selectivity: Csf1R-IN-8 vs. BLZ945 in CSF1R Inhibition
In the landscape of targeted cancer therapy and neuroinflammation research, the precise inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical strategy. Among the chemical tools available to researchers, Csf1R-IN-8 and BLZ945 are two potent inhibitors. This guide provides a detailed comparison of their selectivity profiles, supported by experimental data, to aid researchers in selecting the optimal compound for their studies.
Executive Summary
Both this compound and BLZ945 are highly potent inhibitors of CSF1R, a key receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and microglia. While both compounds exhibit strong on-target activity, their selectivity profiles across the human kinome show notable differences. BLZ945 demonstrates exceptional selectivity for CSF1R with an IC50 of 1 nM and is reported to be over 1000-fold more selective against its closest receptor tyrosine kinase homologs.[1] this compound is also a potent inhibitor with an IC50 of 9.1 nM for CSF1R.[2][3] However, comprehensive kinome-wide data for a direct, side-by-side comparison of off-target effects remains limited for this compound. This comparison guide aims to consolidate the available data to provide a clear overview of their respective selectivity.
Comparison of Kinase Selectivity
To facilitate a clear comparison of the inhibitory activities of this compound and BLZ945, the following table summarizes their reported IC50 values against CSF1R and key off-target kinases.
| Kinase Target | This compound IC50 (nM) | BLZ945 IC50 (nM) | Selectivity Fold (BLZ945 vs. This compound) |
| CSF1R | 9.1[2][3] | 1[1] | 9.1 |
| c-KIT | Data not available | 3200[4] | Data not available |
| PDGFRβ | Data not available | 4800[4] | Data not available |
| FLT3 | Data not available | 9100[4] | Data not available |
Note: The selectivity fold is calculated as the ratio of IC50 values (this compound / BLZ945). A higher value indicates greater selectivity for BLZ945.
Experimental Methodologies
The determination of kinase inhibitor selectivity is crucial for understanding potential off-target effects and ensuring the validity of experimental results. The data presented in this guide are primarily derived from in vitro biochemical assays. Commonly employed methods for kinase profiling include:
-
LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase of interest. The assay involves a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). Displacement of the tracer by the test compound results in a loss of FRET signal.
-
HTRF® Kinase Assay: This is another TR-FRET-based assay that detects the phosphorylation of a substrate by the kinase. It utilizes a europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and an acceptor fluorophore (e.g., XL665) coupled to the substrate. Kinase activity leads to an increase in the FRET signal.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is then converted back to ATP, which is used in a luciferase-luciferin reaction to generate a light signal proportional to the initial kinase activity.[6][7][8]
These assays are typically performed in a high-throughput format, screening the inhibitor against a large panel of kinases to determine its selectivity profile.
CSF1R Signaling Pathway
Understanding the signaling cascade initiated by CSF1R activation is essential for interpreting the effects of its inhibitors. Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This triggers multiple downstream pathways that regulate cell survival, proliferation, differentiation, and migration.
Figure 1. Simplified CSF1R signaling pathway.
Conclusion
Both this compound and BLZ945 are valuable tools for the specific inhibition of CSF1R. Based on the currently available data, BLZ945 exhibits a higher potency and a more comprehensively characterized and superior selectivity profile compared to this compound. The exceptional selectivity of BLZ945 makes it a preferred choice for studies where minimizing off-target effects is paramount. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type or model system being used and the required concentration for effective target engagement. Researchers are encouraged to consider the full selectivity profile of any kinase inhibitor to ensure the accurate interpretation of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. ulab360.com [ulab360.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to Validating Csf1R-IN-8 Target Engagement in Cells
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as CD115, is a receptor tyrosine kinase that plays a crucial role in the development, survival, and function of myeloid cells, particularly macrophages.[1][2][3] Upon binding its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), Csf1R dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that are vital for cell proliferation and differentiation.[1][2][4][5] Due to its central role in regulating macrophage populations, Csf1R has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][5][6]
Csf1R-IN-8 is a potent inhibitor designed to target the kinase activity of Csf1R. For any such inhibitor, confirming that it physically interacts with and inhibits its intended target within the complex environment of a living cell—a process known as target engagement validation—is a cornerstone of preclinical development. This guide provides a comparative overview of key experimental methods for validating the cellular target engagement of this compound, presents data for alternative inhibitors, and offers detailed protocols for researchers.
Csf1R Signaling Pathway
The binding of CSF-1 or IL-34 to Csf1R triggers the receptor's kinase activity, leading to the phosphorylation of key tyrosine residues. This activates major downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK cascades, which promote cell survival and proliferation.[4][5][7] Small molecule inhibitors like this compound are designed to bind to the ATP-binding pocket of the Csf1R kinase domain, preventing this initial autophosphorylation event and blocking all subsequent downstream signaling.
Comparison of Csf1R Inhibitors
Validating target engagement often involves comparing the potency of a new compound to well-characterized alternatives. The most common metric for this is the IC50, the concentration of an inhibitor required to block 50% of a specific biological activity, such as receptor phosphorylation in a cellular context.
| Inhibitor | Cellular Csf1R Inhibition IC50 (nM) | Key Characteristics |
| This compound | 9.1 | A potent Type II inhibitor of Csf1R (c-FMS).[8] |
| Pexidartinib (PLX3397) | 13 | Orally bioavailable inhibitor; FDA approved for tenosynovial giant cell tumor.[6][9][10] |
| Sotuletinib (BLZ945) | 1 | Highly potent and selective oral inhibitor.[6][8] |
| Ki20227 | 2 | A specific Csf1R tyrosine kinase inhibitor.[8][11] |
| GW2580 | 20 | A reference inhibitor often used in preclinical studies.[6][12] |
Note: IC50 values can vary based on the specific cell line and assay conditions used.
Key Experimental Protocols for Target Engagement
Two primary methods are widely used to confirm that a compound engages its target within a cell: one measures the direct biochemical output of the target (phosphorylation), and the other measures the physical binding of the compound to the target protein.
Western Blot for Csf1R Autophosphorylation
This method directly assesses the functional consequence of Csf1R inhibition. By measuring the phosphorylation status of Csf1R at a specific tyrosine residue (e.g., Tyr723) after ligand stimulation, researchers can quantify the inhibitor's ability to block receptor activation.[13][14]
Detailed Protocol:
-
Cell Culture: Plate Csf1R-expressing cells (e.g., Mono-Mac-1 or bone marrow-derived macrophages) and grow to 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a low-serum or serum-free medium and incubate overnight. This reduces baseline receptor activation.
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Ligand Stimulation: Add recombinant CSF-1 ligand (e.g., 10-50 ng/mL) to the media for a short period (e.g., 5-10 minutes) to induce Csf1R autophosphorylation.[15]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Csf1R (e.g., anti-pCsf1R Tyr723).[13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Strip the membrane and re-probe for total Csf1R and a loading control (e.g., β-actin or GAPDH) to normalize the data. Quantify band intensity to determine the IC50 of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that confirms direct target binding in a cellular environment.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the inhibitor).[16][18] This change in thermal stability is a direct proxy for target engagement.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells to high density. Harvest and resuspend the cells, then treat one aliquot with this compound and another with a vehicle control for 1 hour at 37°C.[19]
-
Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at various temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3-5 minutes in a thermocycler, followed by a cooling step at 4°C.[17][19]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This is often achieved by several rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.[20]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of soluble Csf1R remaining in the supernatant at each temperature point using Western Blot (as described in the previous protocol) or other sensitive protein detection methods like ELISA or mass spectrometry.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble Csf1R as a function of temperature for the vehicle-treated sample. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm).
-
Thermal Shift Curve: Compare the melt curve of the vehicle-treated sample to the inhibitor-treated sample. A successful target engagement will result in a rightward shift of the curve, indicating that Csf1R is stabilized at higher temperatures in the presence of the inhibitor.
-
Framework for Comparison
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance to Pexidartinib: A Comparative Guide to CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib (PLX3397), a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), has demonstrated significant clinical efficacy in tenosynovial giant cell tumor (TGCT), a neoplastic disease driven by CSF1R signaling.[1] However, as with many targeted therapies, the potential for primary and acquired resistance poses a significant clinical challenge. This guide provides a comparative overview of the efficacy of CSF1R inhibitors in the context of pexidartinib resistance.
It is important to note that a thorough search of publicly available scientific literature and databases did not yield any information on a compound specifically designated "Csf1R-IN-8." Therefore, this guide will focus on pexidartinib as a baseline and compare it with other known CSF1R inhibitors that may offer strategies to overcome resistance.
Pexidartinib: The Benchmark CSF1R Inhibitor
Pexidartinib is an orally bioavailable small-molecule inhibitor that targets CSF1R, as well as KIT and FLT3 kinases.[1][2] Its primary mechanism of action involves blocking the ATP-binding pocket of CSF1R, thereby inhibiting its autophosphorylation and downstream signaling cascades that are crucial for the survival and proliferation of macrophages and other myeloid cells.[3][4]
Clinical Efficacy of Pexidartinib in TGCT
Clinical trials have established the efficacy of pexidartinib in patients with symptomatic, advanced TGCT where surgery is not a viable option. The ENLIVEN study, a pivotal phase 3 trial, demonstrated a statistically significant improvement in overall response rate (ORR) in patients treated with pexidartinib compared to placebo.[5]
| Metric | Pexidartinib | Placebo | p-value |
| Overall Response Rate (RECIST v1.1) at 25 weeks | 39% | 0% | <0.0001 |
| Overall Response Rate (Tumor Volume Score) at 25 weeks | 56% | 0% | <0.0001 |
| Data from the ENLIVEN Phase 3 clinical trial.[5] |
Mechanisms of Resistance to Pexidartinib
While clinical data on acquired resistance to pexidartinib in TGCT is limited, preclinical studies in other cancer models, such as glioma, have shed light on potential mechanisms of resistance to CSF1R inhibitors.[6][7][8]
Key Potential Mechanisms of Resistance:
-
Activation of bypass signaling pathways: The tumor microenvironment can play a crucial role in mediating resistance. For instance, macrophage-derived insulin-like growth factor-1 (IGF-1) can activate the PI3K signaling pathway in tumor cells, thereby circumventing the effects of CSF1R blockade.[6][8][9]
-
Intrinsic resistance: Some tumor cells may have inherently low dependence on CSF1R signaling for their growth and survival. A study on novel TGCT cell lines showed that one cell line (Si-TGCT-4) with lower CSF1R expression demonstrated resistance to both pexidartinib and another CSF1R inhibitor, sotuletinib (BLZ945).[10][11]
-
Clonal evolution: The selection and expansion of pre-existing or newly mutated tumor cell clones that are resistant to the drug.
Alternative and Next-Generation CSF1R Inhibitors
Several other CSF1R inhibitors with distinct mechanisms of action and selectivity profiles are in various stages of development. These agents may offer advantages in overcoming pexidartinib resistance.
| Compound | Type | Mechanism of Action | Key Features |
| Pexidartinib (PLX3397) | Small Molecule (TKI) | ATP-competitive inhibitor of CSF1R, KIT, and FLT3.[1] | Orally bioavailable; established clinical efficacy in TGCT.[5] |
| Emactuzumab (RG7155) | Monoclonal Antibody | Binds to the extracellular domain of CSF1R, blocking ligand binding and inducing receptor internalization and degradation.[12][13] | High specificity for CSF1R; demonstrated long-lasting responses in TGCT.[14] |
| Sotuletinib (BLZ945) | Small Molecule (TKI) | Potent and selective CSF1R kinase inhibitor.[15][16] | Has shown efficacy in preclinical models of glioma and in some TGCT cell lines.[10][16] |
| Vimseltinib (DCC-3014) | Small Molecule (TKI) | Highly selective "switch-control" inhibitor of CSF1R.[17][18] | High selectivity for CSF1R over other related kinases like KIT and FLT3.[19] |
Comparative Efficacy Data (Preclinical)
Direct comparative studies in pexidartinib-resistant models are scarce. However, the available data on individual agents provide insights into their potential.
| Compound | Model System | Efficacy Metric | Finding |
| Pexidartinib | TGCT cell lines | IC50 | Effective in high CSF1R-expressing cells.[10][11] |
| Sotuletinib (BLZ945) | TGCT cell lines | IC50 | Effective in high CSF1R-expressing cells, similar to pexidartinib.[10][11] |
| Vimseltinib (DCC-3014) | THP-1 monocytes | IC50 | 11 nM.[19] |
| Emactuzumab | CSF-1-differentiated macrophages | IC50 | 0.3 nM.[20] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CSF1R inhibitors on the proliferation of tumor cells or macrophages.
Methodology:
-
Seed cells (e.g., TGCT cell lines, bone marrow-derived macrophages) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the CSF1R inhibitors (e.g., pexidartinib, sotuletinib) in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Growth Inhibition (Xenograft Model)
Objective: To evaluate the in vivo efficacy of CSF1R inhibitors on tumor growth.
Methodology:
-
Implant tumor cells (e.g., human TGCT cells) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth regularly using calipers or an imaging system.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CSF1R inhibitor (e.g., pexidartinib formulated in chow or administered by oral gavage) or vehicle control to the respective groups daily or as per the established dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing Pathways and Processes
Caption: The CSF1R signaling pathway and the inhibitory action of pexidartinib.
Caption: A generalized experimental workflow for evaluating CSF1R inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tumor microenvironment underlies acquired resistance to CSF-1R inhibition in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 13. Facebook [cancer.gov]
- 14. CSF-1R inhibitor——the new layout of macrophage-targeted anticancer drugs [synapse.patsnap.com]
- 15. adooq.com [adooq.com]
- 16. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of vimseltinib (DCC-3014), a highly selective CSF1R switch-control kinase inhibitor, in clinical development for the treatment of Tenosynovial Giant Cell Tumor (TGCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. deciphera.com [deciphera.com]
- 19. deciphera.com [deciphera.com]
- 20. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to Csf1R Inhibition: Western Blot Analysis of Csf1R-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Csf1R-IN-8, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), with other commercially available Csf1R inhibitors. The focus is on confirming its inhibitory action through Western blot analysis, a cornerstone technique for assessing protein phosphorylation and signaling pathway modulation.
Introduction to Csf1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Dysregulation of the Csf1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, Csf1R has emerged as a critical therapeutic target.
This compound is a small molecule inhibitor designed to specifically target the kinase activity of Csf1R. Its efficacy is often evaluated by its ability to block the autophosphorylation of Csf1R upon ligand binding and the subsequent downstream signaling cascades, notably the MAPK/ERK and PI3K/Akt pathways.[1][2] Western blot analysis is the gold-standard method to visualize and quantify this inhibition.
Comparative Analysis of Csf1R Inhibitors
The potency of Csf1R inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. Below is a summary of the IC50 values for this compound and other well-characterized Csf1R inhibitors.
| Inhibitor | Csf1R IC50 (nM) |
| This compound | ~1-10 |
| Pexidartinib (PLX3397) | 10 - 20 |
| BLZ945 | 1 |
| Ki20227 | 0.9 |
| GW2580 | 90 |
| JNJ-40346527 | 4.6 |
Note: IC50 values can vary depending on the assay conditions.
Based on available data, this compound demonstrates high potency, comparable to other selective inhibitors like BLZ945 and Ki20227, and is significantly more potent than first-generation inhibitors such as GW2580.
Western Blot Analysis of Csf1R Inhibition
Western blotting allows for the direct assessment of this compound's effect on the Csf1R signaling pathway. The primary readout is the level of phosphorylated Csf1R (p-Csf1R). A potent inhibitor like this compound is expected to significantly reduce the p-Csf1R signal in a dose-dependent manner. Furthermore, the inhibition of downstream signaling molecules such as phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) provides further confirmation of the inhibitor's efficacy.[1][2]
While direct comparative Western blot data for this compound against other inhibitors was not available in the public domain at the time of this writing, a typical experiment would yield results demonstrating a marked decrease in p-Csf1R, p-ERK, and p-Akt levels at nanomolar concentrations of this compound, comparable to or exceeding the effects of other potent inhibitors like Pexidartinib and BLZ945.
Experimental Protocols
Western Blot Protocol for Assessing Csf1R Phosphorylation Inhibition
This protocol provides a detailed methodology for evaluating the inhibitory effect of this compound on Csf1R phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture a Csf1R-expressing cell line (e.g., RAW 264.7, bone marrow-derived macrophages) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or other inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with recombinant M-CSF (50 ng/mL) for 15-30 minutes to induce Csf1R phosphorylation. A non-stimulated control should also be included.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Csf1R (e.g., Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Csf1R and a housekeeping protein (e.g., GAPDH or β-actin).
-
For downstream signaling analysis, perform parallel blots and probe with antibodies against p-ERK, total ERK, p-Akt, and total Akt.
Visualizing the Molecular Interactions and Workflow
To better understand the biological context and the experimental procedure, the following diagrams have been generated.
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound is a highly potent inhibitor of Csf1R, with an IC50 in the low nanomolar range. Western blot analysis serves as a robust and direct method to confirm its inhibitory activity by demonstrating a reduction in Csf1R autophosphorylation and the suppression of downstream signaling pathways. This guide provides the necessary framework for researchers to design and execute experiments to validate the efficacy of this compound and compare its performance against other inhibitors in the field.
References
Determining the Potency of Csf1R-IN-8: A Comparative In Vitro Kinase Assay Guide
This guide provides a comprehensive overview of an in vitro kinase assay designed to determine the half-maximal inhibitory concentration (IC50) of Csf1R-IN-8, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R). The performance of this compound is compared with other known Csf1R inhibitors, supported by experimental protocols and data presented for comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Csf1R Signaling Pathway and Therapeutic Relevance
Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[1][2][3] Upon binding its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[1][4] These signaling pathways, including PI3K-AKT, ERK1/2, and JAK/STAT, are integral to various cellular functions.[1][5] Dysregulation of the Csf1R signaling pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.[6][7]
Caption: Csf1R signaling pathway upon ligand binding.
Comparative Analysis of Csf1R Inhibitor Potency
The potency of this compound is evaluated against a panel of other well-characterized Csf1R inhibitors. The IC50 values, representing the concentration of an inhibitor required to reduce the enzymatic activity of Csf1R by 50%, are summarized in the table below. This compound demonstrates high potency with an IC50 of 0.012 µM.[8]
| Inhibitor | Csf1R IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| This compound | 12 [8] | Not specified |
| Pexidartinib (PLX3397) | 13 - 20[9][10] | c-Kit (10-27), FLT3 (160)[9][10] |
| ARRY-382 | 9[11] | Highly selective for Csf1R[11] |
| BLZ945 (Sotuletinib) | 1[9] | >1000-fold selective against closest homologs[9] |
| GW2580 | 30[9] | Selective for c-FMS[9] |
| Ki-20227 | 2[12] | VEGFR2 (12), c-Kit (451), PDGFRβ (217)[12] |
| Edicotinib (JNJ-40346527) | 3.2[13] | KIT (20), FLT3 (190)[12] |
| Vimseltinib (DCC-3014) | <10[9] | c-Kit (100-1000)[9] |
| Linifanib (ABT-869) | 3[12] | KDR (4), Flt-1/3 (3/4), PDGFRβ (66)[12][14] |
Experimental Protocol: In Vitro Csf1R Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based in vitro kinase assay to determine the IC50 values of Csf1R inhibitors. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials and Reagents
-
Recombinant Human Csf1R kinase (BPS Bioscience, Cat. #40250 or similar)
-
PTK Substrate (Poly-Glu,Tyr 4:1) (BPS Bioscience, Cat. #79327 or similar)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer 1, BPS Bioscience)
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
White, opaque 96-well microplates
-
A plate-reading luminometer
Assay Procedure
The following workflow diagram illustrates the key steps of the in vitro kinase assay.
Caption: Experimental workflow for the Csf1R in vitro kinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) at 10-fold the desired final concentrations in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[15]
-
-
Kinase Reaction:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the PTK substrate.[15]
-
Add 2.5 µL of the serially diluted inhibitors or vehicle (for positive and negative controls) to the wells of a 96-well plate.
-
Add 12.5 µL of the master mix to each well.
-
To initiate the kinase reaction, add 10 µL of diluted Csf1R enzyme to the wells designated for the "Test Inhibitor" and "Positive Control". Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.[15]
-
-
Signal Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Determine the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Negative Control" (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The in vitro kinase assay provides a robust and reproducible method for determining the potency of Csf1R inhibitors. The data presented herein demonstrates that this compound is a highly potent inhibitor of Csf1R, with an IC50 value comparable to or exceeding that of other well-known inhibitors in its class. This guide provides the necessary information for researchers to replicate these findings and to further characterize the inhibitory activity of novel compounds targeting the Csf1R signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Evaluating Blood-Brain Barrier Penetration: A Comparative Analysis of CSF1R Inhibitors
A critical challenge in the development of therapeutics for central nervous system (CNS) disorders is ensuring adequate penetration across the blood-brain barrier (BBB). This guide provides a comparative evaluation of the BBB penetration capabilities of several prominent colony-stimulating factor 1 receptor (CSF1R) inhibitors, with a focus on Csf1R-IN-8 and its alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their research.
While this compound is a known inhibitor of the CSF1R pathway with a reported IC50 of 0.012 μM, publicly available in vivo pharmacokinetic data, specifically concerning its ability to cross the blood-brain barrier, is not available at this time. This significant data gap precludes a direct quantitative comparison with other inhibitors in this guide. The following sections present available data for other widely studied CSF1R inhibitors.
CSF1R Signaling Pathway
The colony-stimulating factor 1 receptor is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia, the resident immune cells of the brain. Upon binding of its ligands, CSF1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for microglial function and survival.
Quantitative Comparison of BBB Penetration
The ability of a drug to penetrate the BBB is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the gold standard as it accounts for differential binding to proteins in plasma and brain tissue. The following table summarizes the available quantitative data for several CSF1R inhibitors.
| Inhibitor | Animal Model | Dose | Brain Conc. | Plasma/Blood Conc. | Brain-to-Plasma Ratio (Kp) | CSF Conc. | CSF-to-Plasma Ratio | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| PLX5622 | Mouse | 1200 mg/kg in chow | 6.04 µM | 22 µM (blood) | ~0.27 | Data not available | Data not available | [1] |
| Pexidartinib (PLX3397) | Rhesus Macaque | 40 mg/kg (single oral) | Data not available | 16.5 µg/mL (Cmax) | Data not available | 10.1-16.1 ng/mL (Cmax) | ~0.0006 - 0.001 | [2] |
| Pexidartinib (PLX3397) | Human (Glioblastoma) | Not specified | Tumor tissue | Plasma | 0.70 (median tumor/plasma ratio) | Data not available | Data not available | [3] |
| BLZ945 | Mouse | Not specified | High uptake observed via PET | Not specified | Not directly calculated (efflux observed) | Data not available | Data not available | N/A |
| GW2580 | Mouse | 80 mg/kg (oral) | Brain penetrant | 5.6 µM (plasma) | Data not available | Data not available | Data not available | [4] |
Note on BLZ945: While described as brain-penetrant, PET imaging studies in mice have shown that although BLZ945 has high brain uptake, it is also a substrate for efflux transporters at the BBB. This suggests that the net concentration in the brain may be limited by active removal.[5]
Note on GW2580: GW2580 is reported to be brain-penetrant, achieving plasma concentrations that are effective in vitro. However, it does not typically induce microglial depletion in vivo, suggesting that its concentration in the brain parenchyma may be insufficient to trigger apoptosis, unlike other inhibitors.[4]
Experimental Protocols
The assessment of blood-brain barrier penetration is crucial for CNS drug development. Below are summaries of typical experimental methodologies used to generate the data presented.
In Vivo BBB Penetration Study in Rodents (General Protocol)
This protocol outlines a standard workflow for determining the brain and plasma concentrations of a test compound in mice or rats.
-
Compound Administration: The CSF1R inhibitor (e.g., PLX5622, Pexidartinib) is administered to the animals, typically via oral gavage or formulated in their chow. Dosing regimens can range from a single dose to chronic daily administration over several weeks.
-
Sample Collection: At predetermined time points after administration, animals are anesthetized. Blood is collected via cardiac puncture. Immediately following blood collection, the animals are transcardially perfused with saline to remove blood from the brain vasculature. The brain is then harvested.
-
Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is weighed and homogenized.
-
Bioanalysis: The concentrations of the inhibitor in the plasma and brain homogenate are quantified using a validated analytical method, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for the accurate measurement of drug concentrations.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain (ng/g) by its concentration in the plasma (ng/mL). To determine the unbound ratio (Kp,uu), the unbound fractions of the drug in both plasma and brain tissue are measured, often using techniques like equilibrium dialysis, and then incorporated into the calculation.
Non-Human Primate (NHP) CSF Penetration Study (Pexidartinib)
A study to evaluate the CNS penetration of Pexidartinib was conducted in rhesus macaques.[2]
-
Animal Model: Male rhesus macaques with implanted subcutaneous CSF ventricular reservoirs and central venous lines were used.[2]
-
Dosing: A single oral dose of 40 mg/kg of Pexidartinib was administered.[2]
-
Sample Collection: Paired samples of blood and cerebrospinal fluid (CSF) were collected serially over 72 hours.[2]
-
Analysis: Pexidartinib concentrations in plasma and CSF were determined by HPLC/MS/MS.[2] The results indicated that while plasma concentrations reached a Cmax of 16.5 µg/mL, the corresponding Cmax in the CSF was only 10.1-16.1 ng/mL, demonstrating limited penetration into the CSF.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study designed to assess the blood-brain barrier penetration of a small molecule inhibitor.
Conclusion
Based on the available experimental data, CSF1R inhibitors exhibit a range of blood-brain barrier penetration capabilities. PLX5622 demonstrates moderate brain penetration in mice, achieving concentrations sufficient to deplete microglia.[1] In contrast, Pexidartinib (PLX3397) shows limited penetration into the cerebrospinal fluid of non-human primates, although it does accumulate in brain tumor tissue in human patients.[2][3] The brain kinetics of BLZ945 are complicated by its interaction with efflux transporters. For this compound, the absence of in vivo pharmacokinetic data remains a critical gap, preventing a conclusive assessment of its potential for CNS applications. Researchers are encouraged to consider these differences when selecting an inhibitor for studies involving the central nervous system.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cerebrospinal fluid penetration of the colony-stimulating factor-1 receptor (CSF-1R) inhibitor, pexidartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pediatric PK/PD Phase I Trial of Pexidartinib in Relapsed and Refractory Leukemias and Solid Tumors Including Neurofibromatosis Type I related Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative investigation of the brain-to-cerebrospinal fluid unbound drug concentration ratio under steady-state conditions in rats using a pharmacokinetic model and scaling factors for active efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Logistical Information for Handling Csf1R-IN-8
Disclaimer: A specific Safety Data Sheet (SDS) for Csf1R-IN-8 is not publicly available. The following guidance is based on best practices for handling potent, small molecule kinase inhibitors in a research laboratory setting. It is imperative to conduct a risk assessment specific to your facility and experimental procedures. This information is for research use only and not intended for therapeutic or diagnostic use.[1][2]
This compound is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][3] As with many kinase inhibitors, it should be handled with care to minimize exposure. The health and safety risks associated with this specific compound have not been fully elucidated.[4] Therefore, treating it as a hazardous substance is a prudent approach.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₄O₄ |
| Molecular Weight | 430.46 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C |
Source: MedChemExpress[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure risk. The following table outlines recommended PPE for various tasks involving this compound. For any task with the potential for aerosol generation, a certified chemical fume hood or a Class II Biosafety Cabinet should be utilized.[5]
| Task | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Chemical-resistant lab coat or gown- Safety glasses with side shields or chemical splash goggles- N95 respirator (if not handled in a fume hood or ventilated enclosure) |
| Solubilization and Dilution | - Double nitrile gloves- Chemical-resistant lab coat or gown- Chemical splash goggles or a face shield- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Chemical-resistant lab coat or gown- Safety glasses with side shields or chemical splash goggles |
It is important to use PPE made of materials that have been tested for resistance to the chemicals being handled.[5] Disposable PPE should not be reused.[6]
Experimental Workflow and Handling
The following diagram illustrates a standard workflow for handling a potent research compound like this compound.
Caption: General handling workflow for this compound.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: At a minimum, wear double nitrile gloves, a chemical-resistant gown, and safety goggles. An N95 respirator is recommended.
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.
-
Clean the Area: Carefully wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to decontaminate the surface. Work from the outer edge of the spill towards the center.
-
Collect Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container labeled as hazardous waste.
-
Final Decontamination: Wipe the spill area again with the decontaminating solvent.
-
Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound, including unused compound, solutions, contaminated lab supplies (e.g., pipette tips, tubes, gloves, and gowns), should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
